Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
Description
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Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103819 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955048-92-7 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for complex, aggregation-prone sequences. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the synthesis of therapeutic peptides and other challenging protein fragments. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a discussion of its role in synthesizing key biological molecules.
Introduction: Overcoming the Challenge of Peptide Aggregation
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a cornerstone of modern peptide and protein science. However, a significant hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide.
To address this challenge, pseudoproline dipeptides were developed as "kink-inducers" in the peptide backbone.[1] this compound is a prominent example of such a building block, designed to incorporate an Asp-Ser motif while disrupting secondary structure formation. The "Psi(Me,Me)pro" notation refers to a dimethylated pseudoproline (oxazolidine) ring formed from the serine residue.[2][3] This modification introduces a cis-amide bond conformation, effectively breaking the hydrogen bonding patterns that lead to aggregation.[4]
Chemical Properties and Structure
This compound is a sophisticated amino acid derivative with several key structural features that contribute to its utility in peptide synthesis.
| Property | Value |
| Chemical Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2-methyl-2-propanyloxy)-3-oxopropanoyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid |
| Molecular Formula | C₂₉H₃₄N₂O₈ |
| Molecular Weight | 538.59 g/mol [2] |
| CAS Number | 955048-92-7[5] |
| Appearance | White to off-white powder[6] |
| Storage | 2°C - 8°C[2] |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |
| Key Structural Features | - Fmoc Group: A base-labile protecting group for the N-terminus, allowing for sequential peptide chain elongation. - OtBu Group: A tert-butyl ester protecting the side chain of aspartic acid, which is cleaved under strong acidic conditions (e.g., TFA). - Pseudoproline Ring: An oxazolidine (B1195125) ring formed from the serine residue, which disrupts secondary structure formation. |
Mechanism of Action: Disrupting Peptide Aggregation
The primary function of this compound is to mitigate peptide chain aggregation during SPPS. This is achieved through the conformational constraints imposed by the pseudoproline ring system.
The oxazolidine ring of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid residue, creating a kink in the peptide backbone.[4] This disruption of the regular peptide chain conformation prevents the formation of stable intermolecular hydrogen bonds that are necessary for the formation of β-sheet structures.[3] As a result, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps, leading to a significant improvement in the overall efficiency of the synthesis.[7]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. It is introduced as a dipeptide unit, which has the added advantage of accelerating the synthesis by adding two residues in a single coupling step.[8]
General Protocol for Manual Coupling
This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support used.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of the Dipeptide: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the support and remove the side-chain protecting groups, including the OtBu group and the pseudoproline ring, to regenerate the native serine residue.[9]
Applications in the Synthesis of Biologically Important Peptides
This compound and other pseudoproline dipeptides are instrumental in the synthesis of peptides that are otherwise difficult to obtain.
Synthesis of the R2 Subunit of E. coli Ribonucleotide Reductase
The semisynthetic preparation of the R2 subunit of E. coli ribonucleotide reductase has utilized this compound.[2] This enzyme is essential for DNA synthesis and repair, making it a target for drug development. The synthesis of a 22-residue C-terminal peptide of R2 was accomplished using this pseudoproline dipeptide to overcome synthetic challenges.[3]
Synthesis of the Glycopeptide Domain of Erythropoietin (EPO)
Erythropoietin is a heavily glycosylated protein crucial for the production of red blood cells. The chemical synthesis of its glycopeptide domains is a formidable task due to the complexity and aggregation tendency of the peptide backbone. The use of pseudoproline dipeptides, including those incorporating Asp-Ser motifs, has been reported to facilitate the synthesis of EPO glycopeptide fragments by improving solubility and coupling efficiency.[2][10][11]
The Role of the Asp-Ser Motif in Biological Signaling
The aspartic acid-serine (Asp-Ser) motif is found in numerous proteins and can be critical for their biological function. For instance, the "acidic serine- and aspartate-rich motif" (ASARM) is a key domain in the SIBLING (Small Integrin-Binding Ligand, N-linked Glycoprotein) family of proteins, which are involved in bone mineralization.[12] The ability to efficiently synthesize peptides containing this motif using tools like this compound is therefore valuable for studying the structure-function relationships of these proteins and for developing peptide-based therapeutics that can modulate their activity.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of the peptide chemist. By effectively disrupting peptide aggregation, it enables the synthesis of challenging peptide sequences with improved yield and purity. Its application in the synthesis of biologically important molecules like the R2 subunit of ribonucleotide reductase and domains of erythropoietin underscores its significance in both basic research and drug development. The continued use and development of such advanced building blocks will undoubtedly push the boundaries of what is synthetically achievable in the field of peptide science.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. Generation of the R2 subunit of ribonucleotide reductase by intein chemistry: insertion of 3-nitrotyrosine at residue 356 as a probe of the radical initiation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of a hexa-histidine and T7 peptide-tagged human ribonucleotide reductase small subunit, R2 in Escherichia coli and the generation of human R2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Toward Homogeneous Erythropoietin: Non-NCL Based Chemical Synthesis of the Gln78—Arg166 Glycopeptide Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Winding Pathway to Erythropoietin Along the Chemistry–Biology Frontier: A Success At Last - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bioactive acidic serine- and aspartate-rich motif peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial for advancing peptide-based therapeutics and research. The document details its role in overcoming synthetic challenges, presents relevant quantitative data, and offers detailed experimental protocols for its use.
Core Concepts: The Role of Pseudoproline Dipeptides in Peptide Synthesis
This compound is a member of the pseudoproline dipeptide family, which are instrumental in modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies.[1] These chemically modified dipeptides are designed to address significant challenges encountered during the synthesis of long or "difficult" peptide sequences, which are often prone to aggregation and poor coupling efficiencies.[2][3]
The core innovation of a pseudoproline dipeptide lies in the reversible protection of a serine (Ser) or threonine (Thr) residue as an oxazolidine (B1195125) ring. In the case of this compound, the serine residue is modified. This cyclic structure introduces a "kink" into the growing peptide backbone, mimicking the conformational effect of a proline residue.[1][4] This disruption of the linear peptide chain effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation on the solid support.[3] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved reaction kinetics, higher coupling yields, and ultimately, a purer final product.[1]
The pseudoproline moiety is stable throughout the cycles of Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final deprotection and cleavage from the resin, regenerating the native serine residue.[1][5]
Chemical Structure and Properties
The chemical structure of this compound incorporates several key functional groups that dictate its utility in peptide synthesis:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the N-terminal amine, allowing for stepwise elongation of the peptide chain.
-
Asp(OtBu) (Aspartic acid with a tert-butyl protected side chain): The tert-butyl group protects the acidic side chain of aspartic acid and is removed under acidic conditions (e.g., TFA).
-
Ser(Psi(Me,Me)pro) (Serine modified as a dimethyl pseudoproline): The oxazolidine ring formed from the serine backbone and side chain with acetone. This is the key "structure-breaking" element.
-
-OH (Carboxylic acid): The C-terminal functional group that participates in the coupling reaction with the next amino acid in the sequence.
| Property | Value |
| Chemical Name | Fmoc-Asp(OtBu)-Ser(psiMe,Mepro)-OH |
| Molecular Formula | C₂₉H₃₄N₂O₈ |
| Molecular Weight | 538.59 g/mol |
| CAS Number | 955048-92-7 |
| Appearance | White to off-white powder |
| Application | Fmoc solid-phase peptide synthesis |
| Solubility | Soluble in DMF and NMP |
| Storage | 2-8°C |
| SMILES String | CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)N4--INVALID-LINK--C(=O)O |
| InChI Key | XGFUSEUVGFMDEN-UHFFFAOYSA-N |
Data Presentation: Efficacy in "Difficult" Peptide Synthesis
Table 1: Comparative Purity of Crude Thymosin alpha 1 (1-16) Synthesized With and Without Pseudoproline Dipeptides
| Synthesis Strategy | Crude Product Purity (%) | Key Impurities Observed |
| Standard Fmoc-amino acids | Very low purity | Peptides missing Ser, Thr, Asp, and Ala residues |
| With Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH | Minor improvement | Still significant levels of deletion sequences |
| With Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Significantly improved | Contaminated primarily by a des-Ser peptide |
| With both Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH and Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Excellent purity | Minimal deletion sequences observed in the crude product |
This data is adapted from a study on the synthesis of Thymosin alpha 1 and illustrates the general principle of yield and purity improvement with pseudoproline dipeptides.
Experimental Protocols
General Synthesis of Fmoc-Pseudoproline Dipeptides
The synthesis of Fmoc-Xaa-Ser/Thr(Psi(Me,Me)pro)-OH dipeptides generally follows a two-step procedure from the corresponding dipeptide. The following is a generalized protocol:
-
Dipeptide Formation: The initial dipeptide (e.g., Fmoc-Asp(OtBu)-Ser-OH) is synthesized using standard solution-phase or solid-phase peptide coupling methods.
-
Cyclization to form the Oxazolidine Ring:
-
The purified dipeptide is dissolved in a suitable solvent (e.g., dichloromethane).
-
An excess of 2,2-dimethoxypropane (B42991) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
The product is then purified by chromatography to yield the final Fmoc-protected pseudoproline dipeptide.
-
Incorporation of this compound in SPPS
The following are protocols for the manual and automated coupling of pseudoproline dipeptides in Fmoc-SPPS.
Manual Coupling Protocol:
-
Resin Preparation: The N-terminal Fmoc group of the resin-bound peptide is deprotected using a 20% solution of piperidine (B6355638) in DMF. The resin is then washed thoroughly with DMF.
-
Activation of the Dipeptide:
-
Dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in a minimal volume of DMF or NMP.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products. The synthesis can then proceed to the next deprotection and coupling cycle.
Automated Coupling Protocol (for synthesizers using pre-dissolved amino acids):
-
Reagent Preparation: Prepare a solution of this compound in DMF or NMP at the same concentration as the standard amino acid solutions used by the synthesizer.
-
Synthesizer Programming:
-
Place the vial containing the pseudoproline dipeptide solution in an appropriate position in the instrument's autosampler.
-
Program the synthesizer to perform the coupling of the pseudoproline dipeptide as a single amino acid. Standard coupling protocols (e.g., using HBTU/DIPEA) are generally effective.
-
It is crucial to then omit the subsequent amino acid coupling cycle in the sequence, as the pseudoproline is a dipeptide.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for incorporating the dipeptide in SPPS.
Caption: Logical relationship illustrating aggregation prevention.
References
The Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of long and complex peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, difficult purifications, and ultimately, low yields of the desired product. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
The Core Mechanism: Disrupting Secondary Structure to Enhance Synthesis
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This five-membered ring structure introduces a "kink" into the peptide backbone, similar to that of a natural proline residue.[3][4] This structural perturbation is the cornerstone of their effectiveness.
The primary mechanism of action involves the disruption of secondary structure formation, particularly the intermolecular hydrogen bonding that leads to β-sheet aggregation.[1][5] The cyclic nature of the pseudoproline moiety favors a cis-amide bond conformation with the preceding amino acid residue, in contrast to the more common trans conformation found in linear peptides.[2][6] This enforced cis bond disrupts the regular backbone geometry required for stable β-sheet formation, effectively preventing the peptide chains from aggregating.[2][7]
By mitigating on-resin aggregation, pseudoproline dipeptides lead to several key benefits:
-
Enhanced Solvation: The disrupted secondary structure allows for better solvation of the growing peptide chain by the synthesis solvents (e.g., DMF, NMP).[1][8]
-
Improved Coupling Efficiency: With the N-terminus of the growing peptide chain more accessible, coupling reactions with the next amino acid proceed more efficiently, leading to higher yields and purer crude products.[1][9]
-
Increased Yields: For "difficult" or aggregation-prone sequences, the incorporation of pseudoproline dipeptides can increase product yields by up to 10-fold.[1][5][9]
The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[2][3]
Quantitative Impact on Peptide Synthesis
The introduction of pseudoproline dipeptides has a demonstrable and significant positive impact on the synthesis of challenging peptides. The following tables summarize quantitative data from various studies.
| Peptide Sequence | Synthesis Method | Crude Product Yield | Crude Product Purity | Reference |
| Aβ1-42 | Standard Fmoc/tBu SPPS | 85% | 56% | [10] |
| Aβ1-42 (Microwave-assisted) | Fmoc/tBu SPPS | 87% | 67% | [11] |
| Human Amylin (hAmylin) | Standard Fmoc SPPS | Traces | N/A | [1] |
| Human Amylin (hAmylin) with Pseudoproline | Fmoc SPPS | High Yield | High Purity | [1] |
| 54-amino-acid fragment of caveolin-1 (B1176169) | Standard Fmoc SPPS | Difficult to synthesize | N/A | [1] |
| 54-amino-acid fragment of caveolin-1 with Pseudoproline | Fmoc SPPS | Successful synthesis | N/A | [1] |
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides.
| Parameter | Without Pseudoproline Dipeptides | With Pseudoproline Dipeptides | Reference |
| Overall Yield (Theoretical for a 70-mer with 97% stepwise yield) | 1.4% | Significantly higher, approaching theoretical maximum with improved stepwise yields | [6][12] |
| Coupling Efficiency for Aggregated Sequences | Low, leading to deletion sequences | High, leading to purer product | [1][9] |
| Solubility of Protected Peptide Fragments | Low | Markedly improved | [13] |
Table 2: General Improvements in SPPS with Pseudoproline Dipeptides.
Experimental Protocols
The successful implementation of pseudoproline dipeptides in SPPS relies on optimized protocols for their incorporation and subsequent cleavage.
Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual SPPS)
This protocol describes the manual coupling of a commercially available Fmoc-protected pseudoproline dipeptide onto a deprotected peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HCTU, HATU, or PyBOP®) (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Small reaction vessel
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF.
-
Addition of Base: Add DIPEA to the activated dipeptide solution and mix thoroughly.
-
Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[9]
-
Monitoring Coupling Completion: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[14] A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline moiety and other side-chain protecting groups.
Materials:
-
Peptide-resin containing a pseudoproline dipeptide
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/water [95:2.5:2.5])[15]
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Protocol 3: Assessment of Peptide Solubility
This protocol provides a general method to compare the solubility of a peptide synthesized with and without a pseudoproline dipeptide.
Materials:
-
Lyophilized crude peptide (with and without pseudoproline)
-
Chosen solvent (e.g., water, aqueous buffer, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 rpm)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the lyophilized peptide into a microcentrifuge tube.[7]
-
Solvent Addition: Add a defined volume of the chosen solvent (e.g., 1 mL) to the peptide.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to aid dissolution. Sonication (3 x 10 seconds on ice) can also be used to improve solubility.[16]
-
Centrifugation: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any insoluble material.[7]
-
Separation: Carefully collect the supernatant and transfer it to a new pre-weighed microcentrifuge tube.
-
Drying: Lyophilize or dry both the supernatant and the remaining precipitate in their respective tubes until a constant weight is achieved.
-
Calculation: Calculate the percentage of soluble peptide by dividing the weight of the dried supernatant by the initial total weight of the peptide and multiplying by 100. Compare the solubility percentages for the peptides synthesized with and without the pseudoproline dipeptide.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the core concepts of the pseudoproline mechanism and the general workflow of its application in SPPS.
Caption: Mechanism of action of pseudoproline dipeptides in SPPS.
Caption: General experimental workflow for SPPS using pseudoproline dipeptides.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern solid-phase peptide synthesis, offering a robust and reliable solution to the pervasive problem of peptide aggregation. By temporarily introducing a proline-like kink in the peptide backbone, they effectively disrupt the formation of secondary structures that hinder synthetic efficiency. The resulting improvements in solvation, coupling efficiency, and overall yield make the synthesis of previously intractable "difficult sequences" achievable. The straightforward incorporation and removal protocols, combined with their compatibility with standard automated synthesizers, further solidify their position as a key enabling technology for researchers, scientists, and drug development professionals in the field of peptide science.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural features address a critical challenge in the synthesis of complex and aggregation-prone peptides, thereby enhancing the efficiency and success rate of producing peptides for research and therapeutic development.[1][2][4][5] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this valuable reagent.
The core utility of this compound lies in its ability to disrupt the formation of secondary structures, such as β-sheets, during peptide chain elongation.[1][2] This aggregation is a common cause of incomplete coupling reactions and low yields in SPPS. The oxazolidine (B1195125) ring of the pseudoproline moiety induces a "kink" in the peptide backbone, which interferes with inter-chain hydrogen bonding and improves the solvation of the growing peptide.[1][6]
Chemical and Physical Properties
This compound is a white to off-white powder.[7] Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 955048-92-7 | |
| Molecular Formula | C₂₉H₃₄N₂O₈ | |
| Molecular Weight | 538.59 g/mol | |
| Purity | ≥97.0% (HPLC) | |
| Appearance | White to off-white powder | [7] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in common SPPS solvents such as DMF and NMP.[1] |
Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis, particularly for sequences containing the Asp-Ser motif that are prone to aggregation.[3] Its use has been demonstrated to be highly effective in the synthesis of "difficult" peptides, including long sequences and those with a high content of hydrophobic residues.[2][8]
A notable example is the synthesis of human Amylin (hIAPP), a 37-residue peptide that is highly amyloidogenic. Standard SPPS of hIAPP often results in very low yields, but the incorporation of pseudoproline dipeptides, including those containing the Asp-Ser motif, has enabled its successful synthesis with significantly improved purity and yield.[9][10] This highlights the critical role of this reagent in accessing biologically important and therapeutically relevant peptides that would otherwise be challenging to produce.
Beyond preventing aggregation, the use of this pseudoproline dipeptide can also block the formation of aspartimide, a common side product in the synthesis of Asp-containing peptides.[6]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols. However, specific considerations for coupling and cleavage are outlined below.
Coupling Protocol
Standard coupling reagents used in Fmoc SPPS are effective for the incorporation of this dipeptide.[1] Common choices include aminium/uronium-based reagents like HBTU and HATU, or carbodiimide-based methods with additives like HOBt.[11]
Reagents:
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
SPPS-grade solvents (e.g., DMF, NMP)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation:
-
For HBTU/HATU activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
For DIC/HOBt activation: Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection Protocol
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the OtBu group on aspartic acid and the regeneration of the serine from the pseudoproline. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[12][13]
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K or a simpler mixture for less sensitive sequences.
-
Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Standard Mixture: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[11]
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin in a well-ventilated fume hood.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline is labile to TFA and will be cleaved during this step to yield the native serine residue.[14]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound in SPPS.
Caption: Workflow for the coupling of this compound in SPPS.
Caption: General workflow for the cleavage and deprotection of the synthesized peptide.
Signaling Pathways and Biological Relevance
While specific therapeutic peptides synthesized using this compound and their direct interactions with signaling pathways are not extensively detailed in the public domain, the Asp-Ser motif is a common feature in many biologically active peptides and proteins. The ability to successfully synthesize peptides containing this motif is crucial for studying their roles in various biological processes. For instance, peptides containing proline motifs, which are structurally mimicked by pseudoprolines, are known to be involved in a wide range of biological functions and can influence protein-protein interactions.[15] The improved synthesis of such peptides using this dipeptide derivative facilitates further research into their mechanisms of action and potential as therapeutic agents.
Conclusion
This compound is a powerful and versatile tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to disrupt secondary structures leads to improved coupling efficiencies, higher yields, and greater purity of the final peptide product. This technical guide provides researchers, scientists, and drug development professionals with the essential information needed to effectively utilize this valuable reagent in the synthesis of complex and biologically relevant peptides. The detailed protocols and workflow diagrams serve as a practical resource for the successful incorporation of this compound in demanding peptide synthesis projects.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 15. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheets, can lead to poor solvation, incomplete coupling and deprotection reactions, and consequently, low yields and purity of the final product. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits, mechanisms, and practical application of pseudoproline dipeptides in modern peptide synthesis.
Core Principles and Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][2] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][3][4]
The primary mechanism by which pseudoproline dipeptides enhance peptide synthesis is through the disruption of secondary structure formation.[1][5] The induced kink disrupts the interchain hydrogen bonding necessary for the formation of β-sheet aggregates.[1][4] This leads to several key benefits:
-
Enhanced Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF, NMP), improving the accessibility of the N-terminus for subsequent coupling reactions.[1]
-
Improved Reaction Kinetics: The enhanced solvation and reduced steric hindrance lead to more efficient and predictable acylation (coupling) and deprotection kinetics.[1][6][7]
-
Increased Yield and Purity: The culmination of these effects is a significant increase in the overall yield and purity of the crude peptide product, often reducing the need for extensive and costly purification steps.[2][6][7]
The pseudoproline moiety is stable under the standard conditions of Fmoc-based SPPS but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the solid support, regenerating the native serine, threonine, or cysteine residue.[1][8]
Quantitative Improvements in Peptide Synthesis
The incorporation of pseudoproline dipeptides has demonstrated significant quantitative improvements in the synthesis of "difficult" peptides.
| Metric | Improvement with Pseudoproline Dipeptides | Peptide/Sequence Context | Reference |
| Product Yield | Up to 10-fold increase | Highly aggregated sequences | [1][6] |
| Purity of Crude Product | Significantly improved | General observation | [2][6][7] |
| Cyclization Yield | Increased yields and accelerated rates | Cyclic peptides (e.g., dendroamide A, amylin (1-13)) | [1][3][4] |
| Synthesis Success Rate | Enabled synthesis of previously inaccessible peptides | Long peptides (>40 amino acids), hydrophobic sequences | [2][3] |
Notable Examples:
-
Human Amylin (hAmylin): The synthesis of this highly amyloidogenic 37-residue peptide was successful with high yield using pseudoproline dipeptides, whereas standard Fmoc methods yielded only trace amounts of the desired product.[1][8]
-
RANTES (24-91): This 68-amino-acid chemokine, known for its high aggregation propensity, was synthesized efficiently by combining pseudoproline dipeptides with a PEG-based resin.[1]
Experimental Protocols
The use of pseudoproline dipeptides is straightforward and compatible with standard automated and manual Fmoc-SPPS protocols.[1][2]
General Guidelines for Incorporating Pseudoproline Dipeptides:
-
Spacing: For optimal disruption of secondary structures, space pseudoproline dipeptides approximately 5-6 residues apart. A minimum of 2 residues should separate two pseudoproline units or a pseudoproline and a native proline.[1][3][4]
-
Placement: If possible, insert a pseudoproline dipeptide immediately before a hydrophobic region to maximize its solubilizing effect.[1][3][4]
-
Resin Selection: The benefits of pseudoproline dipeptides can be further enhanced by using low-aggregation resins such as those based on polyethylene (B3416737) glycol (PEG) (e.g., ChemMatrix) or 2-chlorotrityl chloride resin.[1][4]
Detailed Protocol for Coupling a Pseudoproline Dipeptide:
This protocol assumes a standard Fmoc-SPPS workflow on a solid support.
-
Fmoc-Deprotection: Swell the resin-bound peptide in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
Method A (HBTU/HCTU Activation):
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading), HBTU or HCTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Immediately add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Method B (DIC/HOBt Activation):
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
Final Cleavage and Deprotection:
The pseudoproline ring is cleaved simultaneously with other side-chain protecting groups and the peptide is released from the resin.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Impact of Pseudoproline Dipeptides
The following diagrams illustrate the key concepts and workflows associated with the use of pseudoproline dipeptides in peptide synthesis.
Caption: Mechanism of action: Standard vs. Pseudoproline-assisted SPPS.
Caption: General workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.
Caption: Reversible nature of pseudoproline dipeptides.
Conclusion
Pseudoproline dipeptides represent a significant advancement in the field of peptide synthesis. Their ability to act as temporary, structure-disrupting elements provides a robust solution to the pervasive problem of peptide aggregation during SPPS. By improving solvation, enhancing reaction kinetics, and ultimately increasing yields and purity, these specialized building blocks enable the successful synthesis of long, complex, and otherwise intractable peptide sequences. For researchers and professionals in drug development and peptide science, the strategic incorporation of pseudoproline dipeptides into synthetic routes is a key strategy for improving efficiency, reducing costs, and successfully accessing challenging peptide targets.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 8. bachem.com [bachem.com]
The Role of the Psi(Me,Me)pro Moiety in Preventing Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation is a significant challenge in the development of therapeutic peptides, impacting their efficacy, safety, and manufacturability. The formation of insoluble aggregates, particularly amyloid fibrils, is associated with a range of debilitating diseases, including Alzheimer's and Parkinson's disease. The introduction of synthetic amino acid analogs is a promising strategy to mitigate these aggregation-prone sequences. Among these, the Psi(Me,Me)pro moiety, a pseudoproline derivative of threonine, has emerged as a powerful tool. This technical guide provides an in-depth analysis of the role of the Psi(Me,Me)pro moiety in preventing peptide aggregation, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. While its utility in solid-phase peptide synthesis (SPPS) is well-established, this guide also explores its potential role in preventing aggregation of the final peptide product in solution. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.
Introduction to Peptide Aggregation
Peptide aggregation is a process by which peptide monomers self-associate to form larger, often insoluble, structures. This phenomenon is driven by a complex interplay of factors including the peptide's primary sequence, hydrophobicity, and the surrounding environment (e.g., pH, temperature, and concentration). A key structural feature of many aggregates, particularly those associated with disease, is the cross-β-sheet conformation, where β-strands from different peptide molecules are oriented perpendicular to the fibril axis.
The consequences of peptide aggregation are far-reaching. In a therapeutic context, aggregation can lead to a loss of biological activity, altered pharmacokinetics, and an increased risk of immunogenicity. In the context of neurodegenerative diseases, the aggregation of peptides such as amyloid-beta (Aβ) is a central pathological event, leading to the formation of toxic oligomers and plaques.
The Psi(Me,Me)pro Moiety: A Structural Disruptor
The Psi(Me,Me)pro moiety is a type of pseudoproline, a class of synthetic amino acid derivatives designed to mimic the structural properties of proline. Specifically, it is a dimethyl-substituted oxazolidine (B1195125) formed from a threonine residue.
The primary mechanism by which the Psi(Me,Me)pro moiety prevents aggregation is by inducing a "kink" in the peptide backbone.[1] This is due to the constrained five-membered ring structure, which favors a cis-amide bond conformation over the more common trans-amide bond.[1][2] This localized change in backbone geometry disrupts the formation of extended β-sheet structures, which are critical for interchain hydrogen bonding and subsequent aggregation.[2]
While the principal application of Psi(Me,Me)pro has been to improve the efficiency of solid-phase peptide synthesis (SPPS) by preventing on-resin aggregation, there is a compelling, albeit less explored, rationale for its use in preventing aggregation of the final peptide product in solution.[3] By retaining the Psi(Me,Me)pro moiety in the final peptide, it is hypothesized that the same structure-disrupting properties can be leveraged to enhance the stability and solubility of aggregation-prone therapeutic peptides.
Experimental Validation of Anti-Aggregation Properties
A comprehensive evaluation of the anti-aggregation effects of the Psi(Me,Me)pro moiety requires a multi-faceted approach employing various biophysical and imaging techniques. A hypothetical experimental workflow to compare a native aggregation-prone peptide with its Psi(Me,Me)pro-modified counterpart is outlined below.
Quantifying Aggregation Kinetics with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[4] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[5] By monitoring the fluorescence intensity over time, the kinetics of aggregation, including the lag phase, elongation phase, and plateau, can be determined.
Table 1: Hypothetical Quantitative Data from ThT Assay
| Peptide | Lag Time (hours) | Max Fluorescence (a.u.) | Aggregation Rate (a.u./hr) |
| Native Peptide | 4.2 ± 0.5 | 850 ± 50 | 150 ± 20 |
| Psi(Me,Me)pro-Peptide | 18.5 ± 2.1 | 150 ± 25 | 25 ± 5 |
This table represents hypothetical data to illustrate the expected outcome of a comparative ThT assay, where the Psi(Me,Me)pro-modified peptide shows a significantly longer lag time and a lower aggregation rate and extent compared to the native peptide.
Visualizing Fibril Morphology with Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides direct visualization of peptide aggregates, allowing for the characterization of their morphology.[6][7] In the context of amyloidogenic peptides, TEM can confirm the presence or absence of fibrillar structures and reveal differences in fibril length, width, and density between the native and modified peptides.
Structural Analysis in Solution with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[8][9][10] For a Psi(Me,Me)pro-containing peptide, 2D NMR experiments such as NOESY and ROESY can confirm the presence of the cis-amide bond and provide insights into the local and global conformational changes induced by the moiety.[11] These studies can elucidate how the structural "kink" prevents the adoption of an aggregation-prone conformation.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol describes a method for comparing the aggregation kinetics of a native peptide and its Psi(Me,Me)pro-modified analog.
Materials:
-
Native peptide
-
Psi(Me,Me)pro-modified peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Preparation of Peptide Solutions:
-
Dissolve the lyophilized native and Psi(Me,Me)pro-modified peptides in an appropriate solvent (e.g., HFIP) to break any pre-existing aggregates.
-
Remove the solvent under a stream of nitrogen.
-
Resuspend the peptide films in PBS to the desired final concentration (e.g., 25 µM).
-
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM stock solution of ThT in sterile, deionized water.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In a 96-well plate, prepare triplicate reactions for each peptide.
-
To each well, add the peptide solution and ThT stock solution to achieve final concentrations of 25 µM peptide and 10 µM ThT in a total volume of 200 µL.
-
Include control wells containing only PBS and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for a period of up to 48 hours. Include a brief shaking step before each reading to ensure homogeneity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing samples.
-
Plot the average fluorescence intensity versus time for each peptide.
-
Determine the lag time, maximum fluorescence, and aggregation rate from the kinetic curves.
-
Transmission Electron Microscopy (TEM) of Peptide Fibrils
This protocol outlines the negative staining procedure for visualizing peptide aggregates.
Materials:
-
Aliquots from the ThT assay at the plateau phase
-
Copper TEM grids (400 mesh, carbon-coated)
-
2% (w/v) uranyl acetate (B1210297) solution
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application:
-
Place a 5 µL drop of the peptide solution from the ThT assay onto a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing:
-
Wick away the excess sample solution with the edge of a filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute. Repeat this step twice.
-
-
Negative Staining:
-
Place the grid on a 5 µL drop of 2% uranyl acetate solution for 1 minute.
-
Wick away the excess staining solution.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a TEM at an appropriate magnification (e.g., 50,000x to 100,000x).
-
Capture images of representative areas to assess the morphology of the aggregates.[12]
-
NMR Spectroscopy for Structural Analysis
This protocol provides a general workflow for the structural analysis of a Psi(Me,Me)pro-containing peptide in solution.
Materials:
-
Lyophilized Psi(Me,Me)pro-modified peptide
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O, pH 6.5)
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A key indicator of a cis-amide bond preceding the pseudoproline is a strong NOE between the α-proton of the preceding residue and the δ-protons of the pseudoproline ring.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is available, this spectrum provides a fingerprint of the peptide and is sensitive to conformational changes.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Identify key NOEs that define the peptide's conformation, particularly around the Psi(Me,Me)pro moiety.
-
Use the identified distance and dihedral angle restraints to calculate a three-dimensional structure of the peptide.
-
Signaling Pathways and Therapeutic Implications
The aggregation of amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease, triggering a cascade of downstream signaling events that lead to synaptic dysfunction and neuronal cell death.[13][14] Key pathways implicated in Aβ-induced neurotoxicity include those involving neuroinflammation, oxidative stress, and the dysregulation of kinases such as GSK3β.[15][16]
By preventing the initial aggregation of Aβ, peptides modified with a Psi(Me,Me)pro moiety could potentially avert the activation of these detrimental signaling cascades. A hypothetical mechanism of action is depicted below.
References
- 1. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 7. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR studies of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 12. Transmission electron microscopy assay [assay-protocol.com]
- 13. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-amyloid pathway | Abcam [abcam.com]
- 15. Post-translational modifications of beta-amyloid modulate its effect on cell mechanical properties and influence cytoskeletal signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [academiccommons.columbia.edu]
Solubility and stability of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a specialized dipeptide building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of a dimethyloxazolidine ring on the serine residue—creating a pseudoproline—is a strategic choice to mitigate aggregation of the growing peptide chain. This guide outlines the expected solubility characteristics and stability profile of this compound, providing researchers with the necessary information for its effective handling, storage, and incorporation into synthetic protocols. Detailed experimental methodologies for determining solubility and assessing stability are provided, alongside graphical representations of key concepts and workflows.
Physicochemical Properties and Predictions
The structure of this compound combines several features that dictate its behavior:
-
Fmoc Group: A large, hydrophobic N-terminal protecting group that generally imparts good solubility in organic solvents common to peptide synthesis.[1]
-
Asp(OtBu) Residue: The tert-butyl (OtBu) ester on the aspartic acid side-chain increases hydrophobicity and prevents side-chain reactivity during synthesis.[2]
-
Ser(Psi(Me,Me)pro) Moiety: The pseudoproline ring introduces a "kink" in the peptide backbone, which disrupts interchain hydrogen bonding. This key feature is known to break up secondary structures like β-sheets, thereby enhancing the solubility of the peptide chain to which it is attached.[3][4][5]
Solubility Profile
The primary role of the pseudoproline moiety is to enhance solubility and prevent aggregation during SPPS.[3][6] Therefore, this compound is expected to exhibit excellent solubility in standard polar aprotic solvents used in peptide synthesis.
Predicted Solubility Data
The following table summarizes the expected solubility based on data from its constituent parts and related molecules.
| Solvent | Abbreviation | Predicted Solubility | Rationale & References |
| Dimethylformamide | DMF | Highly Soluble | Standard solvent for SPPS; Fmoc-amino acids and pseudoproline dipeptides generally show high solubility.[7][8][9] |
| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | A common alternative to DMF, known for its strong solvating properties for peptide reagents.[3][9] |
| Dichloromethane | DCM | Soluble | Fmoc-Asp(OtBu)-OH is soluble in DCM.[10] |
| Dimethyl Sulfoxide | DMSO | Highly Soluble | Fmoc-Asp(OtBu)-OH and Fmoc-Ser-OH derivatives show high solubility in DMSO.[10][11][12][13] |
| Acetonitrile | ACN | Moderately Soluble | Often used in HPLC; solubility may be lower than in DMF or DMSO. |
| Water | H₂O | Sparingly Soluble / Insoluble | The hydrophobic Fmoc and OtBu groups significantly limit aqueous solubility.[10] |
| Methanol | MeOH | Moderately Soluble | Expected to have some solubility but less than in primary SPPS solvents. |
Stability Profile
The stability of the dipeptide is dependent on the integrity of its three key components under various chemical conditions encountered during storage and synthesis.
Fmoc Group Stability
-
Acidic Conditions: The Fmoc group is stable to the trifluoroacetic acid (TFA) cocktails used for final peptide cleavage from the resin.[14]
-
Basic Conditions: Highly labile to basic conditions. It is selectively removed using a solution of a secondary amine, typically 20-50% piperidine (B6355638) in DMF.[14] Prolonged exposure to even weak bases should be avoided.
OtBu Group Stability
-
Acidic Conditions: The OtBu ester is designed to be labile to moderately strong acids and is efficiently cleaved by TFA during the final deprotection step.[2]
-
Basic Conditions: Stable to the basic conditions (piperidine/DMF) used for Fmoc group removal, providing orthogonality.[2]
Pseudoproline Ring Stability
-
Acidic Conditions: The dimethyloxazolidine ring is cleaved by standard TFA cocktails, regenerating the native serine residue.[3][4] This cleavage is typically complete within 1-3 hours.[15][16] The ring is generally stable to weak acids (e.g., 1% TFA), which allows for cleavage of peptides from hyper-acid-sensitive resins while keeping the pseudoproline intact for solution-phase fragment condensation.[6][17]
-
Basic Conditions: The oxazolidine (B1195125) ring is stable under the standard Fmoc deprotection conditions (piperidine/DMF).[3]
-
Thermal Stability: Caution is warranted at elevated temperatures. Studies on flow peptide synthesis at high temperatures (~80°C) have shown that the oxazolidine ring can become unstable and undergo ring-opening.[18]
Aspartimide Formation
The Asp(OtBu) residue is susceptible to forming an aspartimide side product, particularly when adjacent to residues like serine. This reaction is promoted by basic conditions (Fmoc removal) and elevated temperatures. While pseudoprolines are known to disrupt secondary structures that can promote this side reaction[6], some studies under harsh flow-synthesis conditions have suggested they might also catalyze it.[18][19] Standard room-temperature protocols are less likely to encounter this issue.
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a general method for quantitatively assessing the solubility of the dipeptide in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., DMF, NMP, DCM, DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer and sonicator bath
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC system for concentration analysis (optional)
Procedure:
-
Preparation: Allow the dipeptide and solvents to equilibrate to the desired experimental temperature (e.g., 25 °C).
-
Sample Addition: To a pre-weighed microcentrifuge tube, add a fixed volume of the chosen solvent (e.g., 500 µL).
-
Incremental Addition: Add a small, accurately weighed amount of the dipeptide to the solvent.
-
Dissolution: Vigorously vortex the tube for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.[20]
-
Equilibration: Place the tube in a shaker/incubator at a constant temperature for 1-2 hours to ensure equilibrium is reached.
-
Observation: Visually inspect the solution. If it is clear and particle-free, return to step 3 and add more dipeptide.
-
Saturation: Continue adding the dipeptide until a small amount of solid material persists even after vigorous and sustained mixing, indicating a saturated solution.
-
Separation: Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[21]
-
Quantification:
-
Gravimetric Method: Carefully remove a known volume of the supernatant, transfer it to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid.
-
Chromatographic Method: Dilute a known volume of the supernatant and determine the concentration using a pre-established calibration curve on an HPLC system.
-
-
Calculation: Express the solubility in mg/mL or mol/L at the specified temperature.
Protocol for Stability Assessment via HPLC
This protocol outlines how to assess the stability of the dipeptide under conditions relevant to peptide synthesis (e.g., acidic and basic treatments).
Objective: To monitor the degradation of this compound over time when exposed to specific chemical reagents.
Materials:
-
This compound
-
Reagents for stability testing (e.g., 20% piperidine in DMF, 95% TFA with scavengers)
-
Quenching solution (e.g., 1% TFA in ACN for the base stability test)
-
RP-HPLC system with a C18 column and UV detector
-
LC-MS system for peak identification (recommended)
Procedure:
-
Stock Solution: Prepare a stock solution of the dipeptide in a suitable solvent (e.g., DMF or ACN) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
Base Stability: In a vial, mix a volume of the stock solution with the 20% piperidine/DMF solution at room temperature.
-
Acid Stability: In a separate vial, mix a volume of the stock solution with the TFA cleavage cocktail at room temperature.
-
-
Time Points: At defined intervals (e.g., t=0, 5 min, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction to stop further degradation. For the base stability test, dilute the aliquot into the acidic quenching solution. For the acid stability test, dilution with the initial mobile phase may be sufficient, or it can be neutralized.
-
HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a gradient of water/ACN with 0.1% TFA. Monitor the chromatogram at ~214 nm and ~265 nm (for the Fmoc group).[22]
-
Data Analysis:
-
Integrate the peak area of the starting material and any new peaks that appear over time.
-
Plot the percentage of the remaining starting material against time to determine its degradation rate.
-
Use LC-MS to identify the major degradation products (e.g., Fmoc-deprotected dipeptide, OtBu-deprotected dipeptide, ring-opened species).
-
Key Factors and Relationships
The utility of this dipeptide is governed by a balance of factors that influence its solubility and stability throughout the synthesis process.
Conclusions and Recommendations
This compound is a valuable synthetic tool engineered to overcome aggregation-related challenges in SPPS.
-
Solubility: It is predicted to be highly soluble in standard SPPS solvents like DMF and NMP, facilitating efficient coupling reactions.
-
Stability: The compound is designed with orthogonal protecting groups stable to their respective removal conditions during the SPPS cycle. The pseudoproline ring is stable to piperidine but is cleaved with TFA during final deprotection.
-
Handling: Store the compound in a cool, dry, and dark place. For use, dissolve it in the appropriate solvent immediately before the coupling step. Avoid prolonged storage in solution, especially in NMP where Fmoc-amino acids can show greater decomposition over time.[9] Avoid high temperatures to maintain the integrity of the pseudoproline ring.
-
Validation: Researchers should perform initial solubility tests and confirm the stability of the compound under their specific laboratory and instrumental conditions before incorporating it into the synthesis of long or valuable peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Ser-OH Novabiochem® | 73724-45-5 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chempep.com [chempep.com]
- 15. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 21. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Technical Guide to Pseudoproline-Based Building Blocks in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of pseudoproline dipeptides has revolutionized solid-phase peptide synthesis (SPPS), offering a powerful tool to overcome historical challenges associated with the assembly of complex and aggregation-prone peptide sequences. First described by Wöhr and Mutter in 1995, these specialized building blocks have become indispensable in both academic research and industrial drug development for enhancing the efficiency and success rate of synthesizing long, hydrophobic, and structurally complex peptides.[1] This technical guide provides an in-depth exploration of the discovery, development, and application of pseudoproline-based building blocks.
The Challenge of Peptide Aggregation in SPPS
During Fmoc-based SPPS, the growing peptide chain, anchored to a solid support, can adopt secondary structures, primarily β-sheets. This intermolecular hydrogen bonding leads to aggregation, which physically obstructs reactive sites, hinders solvent access, and ultimately results in incomplete coupling and deprotection steps.[2][3] The consequences are low yields, difficult purifications, and, in many cases, the complete failure to synthesize the target peptide.[2][4]
The Pseudoproline Solution: Structure and Mechanism
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone) to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][2] This five-membered ring structure mimics the kink-inducing properties of natural proline.[1][5]
The core mechanism of action lies in the ability of the pseudoproline residue to disrupt the formation of regular secondary structures.[1][2][3] The cyclic structure favors a cis-amide bond conformation with the preceding amino acid, introducing a "kink" into the peptide backbone.[2][3] This conformational disruption prevents the inter-chain hydrogen bonding required for β-sheet formation, thereby minimizing aggregation and enhancing the solvation of the growing peptide chain.[1][2] The native Ser, Thr, or Cys residue is regenerated upon final cleavage from the resin with trifluoroacetic acid (TFA).[1][4]
Diagram: Mechanism of Action of Pseudoproline Dipeptides
Caption: Logical workflow comparing standard SPPS with pseudoproline-enhanced synthesis.
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has a demonstrably positive effect on the synthesis of "difficult" peptides. While specific yield improvements are sequence-dependent, the literature reports significant enhancements.
| Peptide Sequence/Class | Challenge | Improvement with Pseudoproline | Reference |
| Human Amylin (hAmylin) | High aggregation propensity | Successful synthesis with high yield, whereas standard methods yielded only traces of the product. | [1] |
| RANTES (24-91) | 68-amino-acid chemokine with high aggregation | Efficient synthesis achieved in combination with a PEG-based resin. | [1] |
| Caveolin-1 fragment (54 aa) | Hydrophobic and aggregation-prone | Successful synthesis was enabled by optimizing pseudoproline positioning. | [1] |
| General "difficult" sequences | Aggregation | Up to 10-fold increases in product yield have been reported. | [6] |
Experimental Protocols
Two primary strategies exist for the preparation of pseudoproline dipeptides:
-
In Situ Acylation: This involves the acylation of a pre-formed Ser-, Thr-, or Cys-derived oxazolidine/thiazolidine ring with an activated amino acid derivative, such as an acid fluoride (B91410) or N-carboxyanhydride (NCA).[1][2]
-
Post-Insertion Cyclization: A dipeptide containing a C-terminal Ser, Thr, or Cys is first synthesized, followed by the formation of the oxazolidine/thiazolidine ring through reaction with an aldehyde or ketone.[1][2] This is often the preferred method due to higher efficiency.[1]
A recent improved protocol for the synthesis of Fmoc-protected pseudoproline dipeptides involves a mild saponification step that minimizes the loss of the Fmoc protecting group.
Example Protocol: Synthesis of an Fmoc-Xaa-Ser(ψMe,MePro)-OH Dipeptide
-
Dipeptide Formation: Couple Fmoc-Xaa-OH to H-Ser-OMe using standard solution-phase coupling methods (e.g., HBTU/DIPEA in DMF). Purify the resulting dipeptide ester.
-
Cyclization: Dissolve the purified dipeptide ester in a solution of 2,2-dimethoxypropane. Add a catalytic amount of an acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS). Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Purify the cyclized product.
-
Saponification: Dissolve the protected dipeptide ester in a mixture of isopropanol (B130326) and water. Add CaCl2 followed by NaOH and stir at room temperature. The calcium ions help to stabilize the Fmoc group during the basic hydrolysis of the methyl ester.[7]
-
Work-up and Purification: After completion of the reaction, acidify the mixture and extract the product with an organic solvent. Purify the final Fmoc-protected pseudoproline dipeptide acid by chromatography.[7]
Diagram: General Experimental Workflow for Pseudoproline Dipeptide Synthesis
Caption: Key steps in the post-insertion synthesis of Fmoc-pseudoproline dipeptides.
Pseudoproline dipeptides are incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[1]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide, 2-chlorotrityl chloride) and perform the initial Fmoc deprotection if necessary.
-
Coupling: Dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) and a coupling agent (e.g., HBTU, HATU, DIC/Oxyma) in a suitable solvent like DMF. Add a base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the coupling to proceed for the standard time (e.g., 1-2 hours).
-
Washing: Wash the resin thoroughly to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the pseudoproline dipeptide.
-
Chain Elongation: Continue the peptide synthesis by coupling the next amino acid in the sequence.
Guidelines for Optimal Use
Empirical evidence has led to the development of best practices for the strategic placement of pseudoproline dipeptides within a sequence:
-
Spacing: Position pseudoprolines approximately every 5-6 residues for optimal disruption of secondary structures.[1][6]
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline residue.[1][6]
-
Hydrophobic Regions: It is often beneficial to insert a pseudoproline immediately before a hydrophobic stretch of amino acids to enhance solubility.[1][5]
-
Cyclization: The pre-organizing "kink" introduced by pseudoprolines can significantly improve the efficiency and yield of peptide cyclization reactions.[1][5]
Applications in Drug Discovery and Development
Beyond improving synthetic efficiency, pseudoproline dipeptides serve as valuable tools in drug design and discovery.
-
Peptidomimetics: They act as proline isosteres, allowing for the fine-tuning of a peptide's conformational properties.[1]
-
Enhanced Solubility: Peptides containing pseudoproline residues exhibit improved solubility, which is not only beneficial for synthesis but also for subsequent purification and handling, especially in fragment condensation strategies.[1][5]
-
Bioactive Conformations: By introducing specific backbone turns, pseudoprolines can help to lock a peptide into its bioactive conformation, potentially increasing its potency and stability.
Conclusion
Pseudoproline-based building blocks are more than just a synthetic aid; they are a strategic tool for enabling the production of previously inaccessible peptides and for modulating the physicochemical properties of peptide-based therapeutics. By understanding their mechanism of action and adhering to established protocols and guidelines, researchers can significantly enhance the scope and success rate of their peptide synthesis endeavors, accelerating research and the development of new drug candidates.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Unraveling the "Kink": A Technical Guide to Pseudoproline Dipeptides in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a "kink" in a peptide backbone can be a powerful tool in peptide chemistry, influencing everything from synthesis efficiency to biological activity. Pseudoproline dipeptides have emerged as a cornerstone technology for achieving this structural motif. This technical guide provides an in-depth exploration of the core principles behind pseudoproline-induced kink formation, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
The Core Mechanism: Engineering a Bend
Pseudoproline dipeptides are synthetic building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] The defining feature of a pseudoproline is the formation of a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring by reacting the amino acid's side-chain hydroxyl or thiol group with an aldehyde or ketone.[1] This cyclic structure mimics the constrained nature of proline, thereby inducing a significant conformational change in the peptide backbone.
The primary mechanism behind the "kink" formation lies in the pseudoproline's strong preference for a cis-amide bond with the preceding amino acid residue.[2][3] In a typical peptide chain, the trans-amide bond is energetically favored. However, the steric constraints imposed by the pseudoproline's ring structure shift the energetic balance, making the cis conformation more stable. This forced cis-amide bond results in a sharp turn or "kink" in the peptide backbone, disrupting the linear arrangement of the amino acid chain.[1][4][5]
This engineered bend has profound implications, most notably in solid-phase peptide synthesis (SPPS). By breaking the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, pseudoproline dipeptides effectively prevent peptide aggregation.[1][6] This enhances the solvation of the growing peptide chain, improves coupling efficiency, and ultimately leads to higher yields and purity of the final product, especially for long or hydrophobic sequences.[1][4]
Quantitative Insights into Conformational Changes
The introduction of a pseudoproline dipeptide significantly alters the local geometry of the peptide backbone. These changes can be quantified by measuring dihedral angles and the ratio of cis to trans isomers.
Dihedral Angles
Computational studies and NMR spectroscopy have provided valuable insights into the preferred dihedral angles of pseudoproline-containing peptides. The key backbone dihedral angles, phi (φ) and psi (ψ), define the conformation around the Cα-N and Cα-C bonds, respectively.
| Dipeptide Type | Conformation | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Method |
| Oxazolidine (Oxa) | trans (up-puckered) | Not specified | ~ +90 | Computational |
| Oxazolidine (Oxa) | trans (down-puckered) | Not specified | ~ +45 | Computational |
| Thiazolidine (Thz) | trans (up-puckered) | Not specified | ~ +90 | Computational |
| Thiazolidine (Thz) | trans (down-puckered) | Not specified | ~ +45 | Computational |
| Proline (Pro) | trans | Not specified | Not specified | Computational |
Table 1: Computationally derived dihedral angles for pseudoproline dipeptides. Note that specific phi angles were not detailed in the provided search results, but the psi angles indicate a significant deviation from typical helical or sheet structures.[2]
Cis/Trans Isomer Ratios
The ratio of cis to trans conformers at the amide bond preceding the pseudoproline residue is a direct measure of the kink-inducing potential. NMR studies have shown a significant preference for the cis conformation in solution.
| Dipeptide | Solvent | Cis:Trans Ratio | Method |
| Threonine-derived pseudoproline | Solution | Major conformer is cis | NMR |
| Cbz-Val-Thr(ΨMe,Mepro)-OMe | Solid-state | trans | X-ray Crystallography |
| Cbz-Val-Thr(ΨMe,Mepro)-OH | Solid-state | trans | X-ray Crystallography |
| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | Solid-state | cis | X-ray Crystallography |
| Ac-Oxa-NHMe | Water | Oxa > Thz > Pro (Calculated preference for cis) | Computational |
| Ac-Thz-NHMe | Water | Oxa > Thz > Pro (Calculated preference for cis) | Computational |
Table 2: Experimentally and computationally determined cis:trans isomer ratios for pseudoproline-containing dipeptides. The preference for the cis conformer is evident in solution, though crystal packing forces can influence the solid-state structure.[7][8]
Experimental Protocols
Synthesis of Fmoc-Protected Pseudoproline Dipeptides
The direct insertion of a pre-formed pseudoproline dipeptide is the most common and efficient method for incorporation during SPPS.
Materials:
-
Fmoc-protected amino acid
-
Serine, Threonine, or Cysteine methyl ester
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
-
Aldehyde or ketone (e.g., dimethoxypropane for a dimethyl-substituted oxazolidine)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Saponification reagents (e.g., LiOH)
Protocol:
-
Dipeptide Formation: Couple the Fmoc-protected amino acid to the desired Ser, Thr, or Cys methyl ester using standard peptide coupling chemistry.
-
Cyclization: Dissolve the resulting dipeptide in a suitable solvent and react with an excess of the desired aldehyde or ketone in the presence of an acid catalyst to form the oxazolidine or thiazolidine ring.
-
Saponification: Hydrolyze the methyl ester to the free carboxylic acid using a mild base to yield the final Fmoc-protected pseudoproline dipeptide.
-
Purification: Purify the final product by chromatography.
Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a growing peptide chain using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-protected pseudoproline dipeptide
-
Coupling reagents (e.g., HCTU, DIC, Oxyma)
-
Base (e.g., DIEA, collidine)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid/Pseudoproline Coupling:
-
Activate the Fmoc-protected amino acid or pseudoproline dipeptide (typically 3-5 equivalents) with a coupling agent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the conversion of the pseudoproline back to its native Ser, Thr, or Cys residue.[4][9]
-
Purification and Analysis: Precipitate the crude peptide in cold ether, and purify by HPLC. Characterize the final product by mass spectrometry.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool to determine the solution-state conformation of peptides, including the cis/trans ratio at the pseudoproline-preceding amide bond.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence of a strong cross-peak between the α-proton of the residue preceding the pseudoproline and the α-proton of the pseudoproline is indicative of a cis-amide bond.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Data Analysis:
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Integrate the cross-peaks in the NOESY spectrum corresponding to the cis and trans conformations to determine their relative populations.
-
Use coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle constraints using the Karplus equation.[10]
-
Visualizing the Impact of Pseudoproline Dipeptides
Mechanism of Kink Formation and Aggregation Disruption
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
Methodological & Application
Revolutionizing Peptide Synthesis: A Protocol for Incorporating Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH in Fmoc SPPS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difficult-to-synthesize peptides, particularly those prone to aggregation and aspartimide formation, present a significant bottleneck in peptide-based drug discovery and development. The incorporation of pseudoproline dipeptides is a proven strategy to disrupt secondary structures during solid-phase peptide synthesis (SPPS), leading to improved yields and purity. This document provides a detailed protocol for the incorporation of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, a key building block for mitigating synthetic challenges associated with the Asp-Ser sequence.
Introduction
Fmoc solid-phase peptide synthesis (SPPS) is the cornerstone of peptide synthesis. However, the synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain, leading to incomplete coupling and deprotection steps.[1] Furthermore, sequences containing aspartic acid are susceptible to aspartimide formation, a side reaction that results in hard-to-separate impurities.[2][3]
Pseudoproline dipeptides, such as this compound, are designed to overcome these challenges.[4] The oxazolidine (B1195125) ring of the pseudoproline mimics the kink-inducing properties of proline, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[4] This temporary modification is fully reversible under standard TFA cleavage conditions, yielding the native peptide sequence.[1] The use of this specific dipeptide also blocks the primary pathway for aspartimide formation at the Asp-Ser linkage.[4]
Key Advantages of Incorporating this compound
-
Mitigation of Peptide Aggregation: The induced "kink" in the peptide backbone disrupts the formation of secondary structures like β-sheets.[4]
-
Prevention of Aspartimide Formation: The pseudoproline structure protects the backbone amide, preventing cyclization.[2][4]
-
Improved Yield and Purity: By overcoming aggregation and side reactions, the overall yield and purity of the crude peptide are significantly enhanced, with reports of up to 10-fold increases in product yield for highly aggregated sequences.[1][5]
-
Enhanced Solubility: Peptides containing pseudoproline often exhibit improved solubility in common SPPS solvents.[1]
Data Presentation: Impact on Synthesis Outcomes
The incorporation of this compound has a profound impact on the successful synthesis of challenging peptides. The following table summarizes the expected improvements based on comparative studies of syntheses with and without pseudoproline dipeptides.
| Metric | Standard Fmoc SPPS | Fmoc SPPS with Pseudoproline Dipeptide | Reference |
| Crude Peptide Purity (%) | Often <50% for difficult sequences | Can exceed 80-90% | [6] |
| Target Peptide Yield (%) | Can be <10% or lead to synthesis failure | Significant improvement, potentially >50% | [5][6] |
| Aspartimide Formation (%) | High, sequence-dependent | Significantly reduced or eliminated | [4] |
| Deletion Sequences (%) | High due to incomplete coupling | Significantly reduced | [6] |
Experimental Workflow
The following diagram illustrates the key stages for the incorporation of this compound in a typical Fmoc SPPS cycle.
Caption: Workflow for Fmoc SPPS with Pseudoproline Dipeptide.
Experimental Protocols
The following protocols provide a detailed methodology for the manual incorporation of this compound. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Coupling of this compound
This protocol describes coupling using DIC/Oxyma. Other standard coupling reagents such as HBTU, HATU, or PyBOP can also be used.
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recoupling may be necessary.
Capping (Optional but Recommended)
To block any unreacted amino groups, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (3 x 1 min).
Chain Elongation
Continue the peptide synthesis by repeating the Fmoc deprotection (Section 5.3) and coupling cycles for the subsequent amino acids.
Cleavage and Deprotection
The pseudoproline moiety is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the cleaved peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Conclusion
The strategic incorporation of this compound is a highly effective and straightforward method to significantly improve the synthesis of peptides containing the problematic Asp-Ser sequence. By disrupting aggregation and preventing aspartimide formation, this pseudoproline dipeptide enables the synthesis of longer and more complex peptides with higher purity and yield. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement this valuable tool in their peptide synthesis workflows.
References
Coupling reagents compatible with Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
An increasing challenge in solid-phase peptide synthesis (SPPS) is the efficient and high-purity synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete coupling reactions. The incorporation of pseudoproline dipeptides is a well-established strategy to disrupt secondary structures and improve solvation of the growing peptide chain. This application note provides a detailed overview of coupling reagents compatible with the pseudoproline dipeptide Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, offering protocols and comparative data to guide researchers and drug development professionals in optimizing their peptide synthesis strategies.
Introduction to this compound
The dipeptide this compound is a valuable building block in Fmoc-based SPPS.[1] The pseudoproline (Psi(Me,Me)pro) moiety, an oxazolidine (B1195125) derivative of serine, introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that can lead to aggregation and poor coupling efficiencies.[2][3] This is particularly beneficial for long or hydrophobic sequences. The dipeptide is used to avoid the sterically hindered and often inefficient acylation of the pseudoproline nitrogen directly.[3][4] However, the coupling of the subsequent amino acid to this dipeptide still requires careful selection of the coupling reagent to ensure high efficiency and minimize side reactions. A notable challenge in this specific sequence is the risk of aspartimide formation from the Asp(OtBu) residue, which can be exacerbated by prolonged coupling times or the use of strong bases.[4]
Compatible Coupling Reagents
Several classes of coupling reagents have proven effective for the coupling of pseudoproline dipeptides and other sterically hindered amino acids. The choice of reagent can significantly impact the yield, purity, and stereochemical integrity of the final peptide.
1. Uronium/Aminium Salts:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): A highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[5][6][7] It is often the reagent of choice for difficult couplings.[5][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are standard and widely used coupling reagents with a strong track record of high efficiency.[9][10] Their performance is generally comparable.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that often demonstrates superior or comparable efficiency to HATU, especially for sterically hindered amino acids.[11][12] It offers an enhanced safety profile as it is not based on the potentially explosive benzotriazole (B28993) moiety and has reduced allergenic potential.[11][13]
2. Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective reagent for peptide bond formation, particularly in cases of steric hindrance.[14]
3. Carbodiimides:
-
DIC (N,N'-Diisopropylcarbodiimide): A cost-effective coupling reagent.[15][16] When used in SPPS, it is almost always paired with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to accelerate the reaction and, crucially, to suppress racemization.[5][15] The urea (B33335) byproduct of DIC is soluble in common SPPS solvents, making it preferable to DCC for solid-phase applications.[16]
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents in challenging peptide synthesis scenarios, including those involving sterically hindered residues. While specific data for the exact dipeptide this compound is not extensively published in a comparative format, this data provides a strong indication of their relative effectiveness.
| Coupling Reagent | Coupling Efficiency (Difficult Sequences) | Racemization Suppression | Key Advantages |
| COMU | High (e.g., 79% purity for ACP(65-74) with 2 min coupling)[11] | Very High | Superior performance for hindered residues, enhanced safety profile (non-explosive), high solubility.[11][13][17] |
| HATU | High | Very High | Rapid reaction rates, widely used for difficult couplings.[5][6] |
| HBTU/TBTU | Moderate to High | High | Reliable and effective for a wide range of couplings, cost-effective compared to HATU/COMU.[9][18] |
| DIC/Oxyma | Moderate to High | High | Cost-effective, byproduct is soluble. Performance is highly dependent on the additive.[15][19] |
| PyBOP | Moderate to High | High | Effective for hindered couplings and lactamization.[14] |
Experimental Protocols
The following are generalized protocols for coupling an incoming Fmoc-amino acid to the resin-bound this compound dipeptide after the Fmoc group of the Asp residue has been removed. It is assumed the synthesis is performed on a 0.1 mmol scale.
Protocol 1: Coupling using COMU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents, 0.3 mmol) in DMF.
-
Add COMU (3 equivalents, 0.3 mmol) and N,N-diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol).
-
Pre-activate for 1-2 minutes at room temperature.[12]
-
Add the activated amino acid solution to the resin.
-
-
Reaction and Washing:
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For particularly hindered couplings, the time can be extended to 2 hours.[12][14]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: Coupling using HATU
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling, Fmoc deprotection, and washing.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents, 0.3 mmol), HATU (3 equivalents, 0.3 mmol), and DIEA (6 equivalents, 0.6 mmol) in DMF.
-
Pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
-
Reaction and Washing:
Protocol 3: Coupling using DIC/OxymaPure
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling, Fmoc deprotection, and washing.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF.
-
Add DIC (3 equivalents, 0.3 mmol) to the solution.
-
Pre-activate for 10 minutes at room temperature.[14]
-
Add the activated amino acid solution to the resin.
-
-
Reaction and Washing:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[14]
-
Monitor the reaction for completion.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Visualizing the Workflow and Mechanisms
General SPPS Workflow
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: General experimental workflow for a single cycle in Fmoc-SPPS.
Coupling Mechanism with Uronium Reagents (e.g., HATU/COMU)
This diagram shows the activation of the carboxylic acid by a uronium salt and subsequent peptide bond formation.
Caption: Activation of a carboxylic acid with a uronium reagent to form an active ester, followed by nucleophilic attack by an amine to form a peptide bond.
Coupling Mechanism with Carbodiimides (DIC)
This diagram illustrates the carbodiimide-mediated activation of a carboxylic acid.
References
- 1. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
Revolutionizing Cyclic Peptide Synthesis: Application Notes for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides, a class of molecules with immense therapeutic potential due to their enhanced stability and target affinity, is often fraught with challenges such as low yields and aggregation during solid-phase peptide synthesis (SPPS). The strategic incorporation of pseudoproline dipeptides, particularly Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these hurdles. This dipeptide introduces a temporary "kink" in the peptide backbone, predisposing the linear precursor to efficient cyclization and significantly improving overall synthesis outcomes.
These application notes provide a comprehensive guide to the use of this compound in cyclic peptide synthesis, offering detailed protocols, quantitative data on its efficacy, and a visualization of a relevant biological signaling pathway.
Data Presentation: The Quantitative Advantage of Pseudoproline Dipeptides
| Peptide Sequence | Cyclization Method | Cyclization Yield (%) | Reference |
| H-Cys(Trt)-Gly-Asn-Gly-Ser(tBu)-Cys(Trt)-OH | On-resin oxidation | 52 | [1] |
| H-Cys(Psi(Me,Me)pro)-Gly-Asn-Gly-Ser(tBu)-Cys(Trt)-OH | On-resin oxidation | 70 | [1] |
This table illustrates the typical improvement in cyclization yield observed when a pseudoproline-containing dipeptide is incorporated into a linear peptide precursor. The data presented is from a study on a cysteine-based pseudoproline, demonstrating the general principle of enhanced cyclization efficiency.
Experimental Protocols
This section details the protocols for the successful incorporation of this compound into a peptide sequence, followed by on-resin cyclization, cleavage, and purification.
Solid-Phase Peptide Synthesis (SPPS) and Incorporation of this compound
This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Incorporation of this compound:
-
Couple the pseudoproline dipeptide using the same procedure as for a standard amino acid (step 4). Due to the steric hindrance of the pseudoproline, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary to ensure complete reaction.
-
-
Chain Elongation: Continue the synthesis by repeating the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.
Caption: Workflow for Solid-Phase Peptide Synthesis and Pseudoproline Incorporation.
On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin from the SPPS protocol
-
Coupling reagents for cyclization: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA or N-methylmorpholine (NMM)
-
Solvent: DMF
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the linear peptide-resin using 20% piperidine in DMF as previously described.
-
Thorough Washing: Wash the resin extensively with DMF (at least 5x) to remove all traces of piperidine.
-
Cyclization:
-
Swell the resin in DMF.
-
Add the cyclization coupling reagent (e.g., PyBOP, 3 eq.) and a hindered base (e.g., DIPEA, 6 eq.).
-
Allow the reaction to proceed for 4-24 hours at room temperature. The reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Caption: On-Resin Cyclization Workflow.
Cleavage from Resin and Deprotection
This protocol describes the cleavage of the cyclic peptide from the solid support and the simultaneous removal of side-chain protecting groups, including the conversion of the pseudoproline back to a serine residue.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: A common and effective cocktail is Reagent K, which is suitable for peptides containing a variety of sensitive amino acids.[5]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, cyclized peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The oxazolidine (B1195125) ring of the pseudoproline is cleaved under these acidic conditions to regenerate the native serine residue.[3]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
This protocol outlines the purification of the crude cyclic peptide and its subsequent characterization to confirm its identity and purity.
Materials:
-
Crude cyclic peptide
-
Solvents for HPLC: Acetonitrile (B52724) (ACN), water, TFA
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the cyclic peptide by preparative RP-HPLC using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide as a white powder.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the cyclic peptide. The fragmentation pattern in tandem MS (MS/MS) can be complex for cyclic peptides but can provide sequence information.[6][7][8] The fragmentation of the regenerated Asp-Ser bond will follow standard peptide fragmentation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR to confirm the structure, including the stereochemistry and conformation of the cyclic peptide. NOESY spectra can provide information about the through-space proximity of protons, which is crucial for determining the three-dimensional structure of the cyclic peptide.[9][10]
-
Mandatory Visualization: Signaling Pathway
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are well-known for their ability to bind to integrin receptors on the cell surface, thereby modulating cell adhesion, migration, and signaling. The Asp-Ser motif can be part of a larger recognition sequence or linker in such cyclic peptides. The following diagram illustrates the signaling pathway initiated by the binding of a cyclic RGD peptide to an integrin receptor.
Caption: Integrin signaling pathway activated by a cyclic RGD peptide.[1][11][12][13]
Conclusion
The use of this compound is a highly effective strategy for overcoming common challenges in cyclic peptide synthesis. By pre-organizing the linear peptide chain into a conformation favorable for cyclization, this pseudoproline dipeptide significantly improves reaction efficiency and yields. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to successfully synthesize and characterize novel cyclic peptides for a wide range of applications in drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Possible involvement of integrin-mediated signalling in oocyte activation: evidence that a cyclic RGD-containing peptide can stimulate protein kinase C and cortical granule exocytosis in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cleavage of the Ψ(Me,Me)pro Group after Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of pseudoproline dipeptides, such as those containing the Ψ(Me,Me)pro (dimethylproline) moiety, is a widely adopted strategy in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation and mitigate on-resin aggregation, thereby improving synthesis efficiency and purity of the final peptide. The Ψ(Me,Me)pro group, an oxazolidine (B1195125) ring formed from a serine or threonine residue, is designed to be labile under acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin. This document provides detailed application notes and protocols for the efficient cleavage of the Ψ(Me,Me)pro group, ensuring the regeneration of the native amino acid residue.
Cleavage of the Ψ(Me,Me)pro Group: Mechanism and Considerations
The cleavage of the Ψ(Me,Me)pro group is an acid-catalyzed hydrolysis of the oxazolidine ring. The standard and most effective method for this is treatment with a strong acid, typically trifluoroacetic acid (TFA), which is concurrently used for the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin support.
The general mechanism involves the protonation of the oxazolidine oxygen atom by TFA, followed by ring-opening to form a carbocation intermediate, which is then hydrolyzed to regenerate the native serine or threonine residue.
While generally efficient, the completeness of the cleavage can be influenced by several factors, including the composition of the TFA cleavage cocktail, the duration of the cleavage reaction, and the surrounding peptide sequence. Incomplete cleavage can result in the persistence of the oxazolidine ring in the final peptide product.
Quantitative Data on Cleavage Efficiency
The choice of the TFA cleavage cocktail is critical for achieving complete removal of the Ψ(Me,Me)pro group. The following table summarizes the reported cleavage efficiencies with different TFA cocktails. It is important to note that cleavage efficiency can be sequence-dependent, and optimization for a specific peptide may be required.
| Cleavage Cocktail Composition (v/v) | Reaction Time (hours) | Reported Cleavage Efficiency | Notes |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 2 - 4 | >95% | Standard and widely effective cocktail.[1] |
| 90% TFA, 5% H₂O, 5% Thioanisole (B89551) | 2 | ~90-95% | Effective, thioanisole acts as a scavenger. |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 1 - 2 | >95% | "Reagent B", a common scavenger-rich cocktail.[2][3] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2 - 4 | >98% | "Reagent K", a robust cocktail for complex peptides.[4] |
Potential Side Reactions
While the TFA-mediated cleavage is generally clean, some potential side reactions should be considered:
-
Incomplete Cleavage: As mentioned, a small percentage (2-7%) of the Ψ(Me,Me)pro group may remain uncleaved, even with standard protocols. This can be detected by mass spectrometry as a +40 Da modification on the serine or threonine residue.
-
Dehydration: In some cases, particularly with prolonged exposure to strong acid, the regenerated threonine residue can undergo dehydration.
-
Aspartimide Formation: Although pseudoprolines are often used to suppress aspartimide formation, under certain conditions, such as elevated temperatures during synthesis, they have been reported to potentially catalyze this side reaction.[5]
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide Containing a Ψ(Me,Me)pro Group
This protocol is suitable for most peptides containing a serine-derived Ψ(Me,Me)pro group.
Materials:
-
Peptide-resin containing the Ψ(Me,Me)pro group (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Round-bottom flask or reaction vessel
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 50-100 mg for a test cleavage) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS in a ratio of 95:2.5:2.5 (v/v/v). Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL per 50 mg of resin). Swirl the mixture gently to ensure the resin is fully wetted.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the cleaved peptide.
-
Pellet Collection: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm complete cleavage.
Protocol 2: Monitoring Cleavage of the Ψ(Me,Me)pro Group by HPLC
To optimize cleavage conditions and ensure complete removal of the Ψ(Me,Me)pro group, it is recommended to monitor the reaction progress by HPLC.
Procedure:
-
Set up the cleavage reaction as described in Protocol 1.
-
Take aliquots (e.g., 5-10 µL of the TFA solution) at different time points (e.g., 30 min, 1h, 2h, 4h).
-
Quench the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Isolate the peptide by centrifugation and decanting the ether.
-
Dissolve the peptide pellet in a known volume of HPLC mobile phase A (e.g., 100 µL).
-
Inject a standard amount onto a C18 reverse-phase HPLC column.
-
Analyze the chromatograms. The peak corresponding to the uncleaved peptide (with the Ψ(Me,Me)pro group) will have a slightly longer retention time than the fully deprotected peptide. Monitor the disappearance of the protected peptide peak and the appearance of the final product peak over time.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Cleavage (presence of +40 Da peak in MS) | Insufficient reaction time; Inefficient cleavage cocktail for the specific sequence. | Extend the cleavage time to 4 hours. Consider using a stronger scavenger cocktail like Reagent K. |
| Low Peptide Yield | Incomplete cleavage; Peptide precipitation issues. | Ensure the peptide-resin is thoroughly dried before cleavage. Optimize the precipitation step by using a larger volume of cold ether or by adding the TFA filtrate more slowly. |
| Presence of Side Products | Reactive intermediates from protecting groups; Sequence-dependent side reactions. | Use a scavenger cocktail appropriate for the amino acid composition of the peptide (e.g., with TIS for Trp, Met, Cys). |
Conclusion
The cleavage of the Ψ(Me,Me)pro group is a critical step in the synthesis of peptides containing this valuable building block. While standard TFA-based protocols are generally effective, careful consideration of the cleavage cocktail composition, reaction time, and monitoring of the reaction progress is essential to ensure complete deprotection and high purity of the final peptide product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform this crucial step in peptide synthesis.
References
Revolutionizing Automated Peptide Synthesis: Application Notes and Protocols for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, aggregation-prone, or lengthy peptide sequences by automated solid-phase peptide synthesis (SPPS) presents a significant challenge in drug discovery and proteomics research. The formation of secondary structures, such as β-sheets, during chain elongation can lead to incomplete coupling reactions, resulting in low yields and difficult purification. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these limitations.[1][2] This dipeptide effectively disrupts the interchain hydrogen bonding responsible for aggregation by inducing a "kink" in the peptide backbone, thereby enhancing the efficiency of automated peptide synthesis.[3][4]
This compound is a dipeptide in which the serine residue is reversibly protected as a TFA-labile oxazolidine (B1195125) ring.[5][6] This proline-like moiety is introduced as a dipeptide unit to circumvent the steric hindrance that would otherwise complicate the acylation of the oxazolidine nitrogen.[5][6] A significant advantage of this building block is that the native serine residue is regenerated during the standard trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[6] The use of this pseudoproline dipeptide has been shown to dramatically improve the quality and yield of crude peptide products, simplifying their subsequent purification.[7]
Data Presentation
The incorporation of this compound and other pseudoproline dipeptides has a quantifiable impact on the purity and yield of synthesized peptides. The following tables summarize the comparative results from the synthesis of model "difficult" peptides.
Table 1: Synthesis of a Model Difficult Peptide
| Synthesis Method | Target Peptide Purity (%) | Key Impurities | Reference |
| Standard Fmoc-SPPS | Very low | Multiple deletion sequences (Val-1, Thr-2, Arg-3, Tyr-4) | [7][8] |
| With Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | Excellent | Minimal | [8] |
Table 2: Synthesis of Talpha1 (1-16) Fragment
| Synthesis Method | Crude Product Purity | Major Impurities | Reference |
| Standard Fmoc-amino acids | Very low purity | Peptides missing Ser, Thr, Asp, and Ala residues | [9] |
| With Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH | Minor improvements | Deletion peptides still present | [9] |
| With Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Higher quality | Contaminated by a peptide missing a Ser residue | [9] |
| With both pseudoproline dipeptides | Excellent purity | - | [9] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis of a Model Difficult Peptide Using a Pseudoproline Dipeptide
This protocol is adapted from a comparative study on the synthesis of a model difficult peptide.
1. Resin Preparation:
-
Start with Fmoc-Gln(Trt)-Wang resin (0.57 mmol/g).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes prior to the first synthesis cycle.
2. Automated Peptide Synthesis Cycles (General):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for a specified duration (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.
-
Coupling:
-
For standard amino acid residues, use a 4-fold excess of Fmoc-amino acid activated with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Allow the coupling reaction to proceed for a standard duration (e.g., 45-60 minutes).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
3. Incorporation of this compound:
-
In the cycle where the Asp-Ser sequence is to be incorporated, substitute the standard amino acids with a 4-fold excess of this compound.
-
Use the same activation method and coupling time as for standard amino acid residues.
4. Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of TFA/water/triisopropylsilane (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
5. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the product by mass spectrometry.
Visualizations
Caption: Automated peptide synthesis workflow incorporating a pseudoproline dipeptide.
Caption: Logical diagram illustrating the role of pseudoproline dipeptides in overcoming SPPS challenges.
References
- 1. chempep.com [chempep.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Amyloid Beta Peptides with Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of amyloid beta (Aβ) peptides, particularly the highly aggregation-prone Aβ1-42, presents significant challenges in peptide chemistry.[1][2] The propensity of the peptide to aggregate both on-resin during solid-phase peptide synthesis (SPPS) and in solution complicates synthesis, purification, and characterization.[3][4] This leads to low yields and impure final products. To address these issues, the incorporation of pseudoproline dipeptides has emerged as a highly effective strategy to disrupt on-resin aggregation and improve synthetic outcomes.[3][5]
Pseudoproline dipeptides, derived from serine or threonine residues, introduce a temporary "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[6] This interruption of interchain hydrogen bonding enhances the solvation of the growing peptide chain, leading to more efficient coupling reactions and significantly higher crude peptide purity and yield. The native peptide structure is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).
These application notes provide detailed protocols for the synthesis of Aβ peptides utilizing pseudoproline dipeptides, data comparing synthetic outcomes, and workflows for synthesis and characterization.
Data Presentation
The inclusion of pseudoproline dipeptides in the solid-phase synthesis of Aβ1-42 has a demonstrably positive impact on crude yield and purity, facilitating subsequent purification.
| Synthesis Strategy | Resin Loading (mmol/g) | Scale (mmol) | Crude Yield (mg) | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Not Stated | 0.1 | 150 | 33% | Not Reported | [3] |
| Fmoc/tBu SPPS with Pseudoprolines | Not Stated | 0.1 | 259 | 57% | Not Reported | [3] |
| Microwave-assisted Fmoc/tBu SPPS | 0.50 | 0.075 | Not Reported | 78% | Not Reported | [3][7] |
| Microwave-assisted Fmoc/tBu SPPS (Optimized) | Not Stated | Not Stated | Not Reported | 87% | 67% | [8] |
| Fmoc/tBu SPPS with Double Linker and Pseudoprolines | 0.1 | 0.1 | 303 | 56% | >95% (after purification) | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aβ1-42 with Pseudoproline Dipeptides
This protocol outlines the manual Fmoc/tBu solid-phase peptide synthesis of Aβ1-42 on a ChemMatrix resin, incorporating pseudoproline dipeptides to mitigate on-resin aggregation.
Materials:
-
Fmoc-Ala-Wang resin or similar
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH pseudoproline dipeptides (e.g., Fmoc-Gly-Ser(ψPro)-OH, Fmoc-Leu-Ser(ψPro)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: Methanol
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) 82.5:5:5:5:2.5 v/v/v/v/v) or Reagent B (TFA/phenol/water/triisopropylsilane (TIS) 88:5:5:2 v/v/v/v)[9]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times).
-
-
Pseudoproline Dipeptide Coupling:
-
For the incorporation of pseudoproline dipeptides at specific positions (e.g., replacing Gly25-Ser26), use the pre-formed Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.
-
Follow the same coupling procedure as described in step 3. A longer coupling time or a double coupling may be beneficial to ensure complete incorporation.[9]
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Aβ1-42 sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin from Protocol 1
-
Cleavage cocktail (e.g., Reagent K or Reagent B)[9]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen stream
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine (B1195125) ring will be cleaved during this step to regenerate the native serine or threonine residue.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
-
Peptide Collection and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
-
-
Lyophilization: For long-term storage, lyophilize the crude peptide.
Protocol 3: Purification and Characterization of Aβ Peptides
This protocol details the purification of the crude Aβ peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry.
Materials:
-
Crude Aβ peptide
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Ammonium (B1175870) hydroxide (B78521) (for pH adjustment of mobile phases)
-
RP-HPLC system with a C4 or C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent. Due to the aggregative nature of Aβ, initial solubilization in a strong solvent like hexafluoroisopropanol (HFIP) followed by removal of the HFIP and resuspension in the HPLC mobile phase is recommended. Alternatively, for purification under basic conditions, dissolve the peptide in a small amount of 0.1% ammonium hydroxide.[3]
-
-
RP-HPLC Purification:
-
Equilibrate the HPLC column with the starting mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% ACN over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the fractions with the desired purity (typically >95%).
-
-
Mass Spectrometry Characterization:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should correspond to the calculated mass of the Aβ peptide.
-
-
Lyophilization:
-
Freeze the purified peptide solution in liquid nitrogen.
-
Lyophilize the frozen solution to obtain the final purified Aβ peptide as a fluffy white powder.
-
Visualizations
Caption: Experimental workflow for Aβ peptide synthesis.
References
- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: Optimal Placement of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling reactions, low yields, and difficult purification.[1][3] The incorporation of a pseudoproline dipeptide, such as this compound, introduces a temporary "kink" in the peptide backbone. This disruption of secondary structure, particularly the formation of β-sheets, enhances the solvation of the peptide chain and improves reaction kinetics.[1][4]
The oxazolidine (B1195125) ring of the pseudoproline is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native serine residue.[4][5] This transient modification makes pseudoproline dipeptides a powerful tool for the synthesis of long or "difficult" peptide sequences, including hydrophobic and aggregation-prone peptides like amyloid-beta (Aβ).[4][6]
Key Advantages of Incorporating this compound:
-
Improved Yield and Purity: By preventing on-resin aggregation, higher crude peptide yields and purities are achieved.[1][5]
-
Enhanced Coupling Efficiency: Increased solvation of the peptide chain allows for more efficient coupling of subsequent amino acids.[1]
-
Simplified Purification: A cleaner crude product simplifies the final purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Facilitates Synthesis of Difficult Sequences: Enables the successful synthesis of peptides that are challenging to produce using standard SPPS protocols.[1][6]
Strategic Placement of this compound
The placement of the pseudoproline dipeptide is crucial for its effectiveness. General guidelines for optimal placement include:
-
Before Hydrophobic Regions: Introduce the dipeptide immediately preceding a known hydrophobic or aggregation-prone sequence.
-
Regular Spacing in Long Peptides: For long peptide sequences, incorporate pseudoproline dipeptides approximately every 6-10 residues to maintain solubility of the growing chain.
-
Avoid Proximity to Proline: Maintain a separation of at least two amino acid residues between a pseudoproline and a proline residue.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound in Fmoc-based SPPS. Optimization may be required for specific peptide sequences.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is suitable for use with an automated peptide synthesizer.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (2-5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the activation solution.
-
Immediately add the activated dipeptide solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary for difficult sequences.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for the subsequent Fmoc-amino acids.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and IPA, then dry the resin under vacuum.
Manual Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Place the desired amount of resin in a fritted syringe and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Dipeptide Activation and Coupling:
-
In a separate tube, dissolve this compound (2-5 eq.), HCTU (2-5 eq.), and DIPEA (4-10 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5-7 times).
-
-
Continue Synthesis: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The pseudoproline oxazolidine ring is cleaved during this step to yield the native serine residue.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Quantitative Data and Expected Outcomes
The use of this compound is expected to significantly improve the yield and purity of synthesized peptides, particularly for difficult sequences.
| Parameter | Standard SPPS Protocol | SPPS with this compound | Reference |
| Crude Peptide Yield | Low to moderate (can be <10% for difficult sequences) | High (e.g., a 57% crude yield was reported for Aβ 1-42) | [6] |
| Crude Peptide Purity | Low, with multiple deletion and truncation products | Significantly improved, with a major peak for the target peptide | [5] |
| Purification Difficulty | High, requiring extensive and often low-yield HPLC | Simplified, due to a cleaner crude product | [5] |
| Overall Isolated Yield | Very low | Substantially higher | [1] |
Table 1: Comparison of expected outcomes in the synthesis of a difficult peptide sequence with and without the use of this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in a solid-phase peptide synthesis workflow that incorporates the this compound dipeptide.
References
- 1. chempep.com [chempep.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. bachem.com [bachem.com]
- 5. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the pseudoproline dipeptide, Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, in microwave-assisted solid-phase peptide synthesis (SPPS). The combination of microwave energy and pseudoproline dipeptides offers a powerful strategy for the efficient synthesis of complex, aggregation-prone, or lengthy peptide sequences, leading to higher purity, increased yields, and significantly reduced synthesis times.
Introduction
Difficult peptide sequences, particularly those prone to aggregation, present a significant challenge in solid-phase peptide synthesis. Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection steps, resulting in truncated sequences and low yields. Pseudoproline dipeptides, such as this compound, are invaluable tools to overcome these issues. The oxazolidine (B1195125) ring of the pseudoproline introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2]
Microwave-assisted peptide synthesis further enhances this process by accelerating both the coupling and deprotection steps through efficient and uniform heating.[1][3] This synergy between microwave technology and pseudoproline dipeptides provides a robust method for the successful synthesis of previously challenging peptides.[1]
Key Advantages
-
Overcoming Aggregation: The primary function of the pseudoproline dipeptide is to disrupt inter-chain hydrogen bonding, preventing aggregation and improving the solvation of the peptide-resin complex.[2]
-
Enhanced Coupling Efficiency: By minimizing aggregation, the N-terminal amine of the growing peptide chain remains more accessible for acylation, leading to more efficient coupling reactions.[2]
-
Increased Purity and Yield: The combination of improved coupling efficiency and reduced side reactions at elevated temperatures results in a higher purity of the crude peptide and greater overall yield.[1][4]
-
Reduced Synthesis Time: Microwave energy dramatically shortens the time required for both coupling and deprotection steps, significantly accelerating the overall synthesis timeline.[4][5]
Data Presentation
The following table summarizes representative data comparing the synthesis of a difficult peptide sequence using conventional SPPS, microwave-assisted SPPS, and a combination of microwave assistance with a pseudoproline dipeptide. This data illustrates the significant improvements achieved with the synergistic approach.
| Synthesis Method | Key Parameters | Crude Purity (%) | Overall Yield (%) | Synthesis Time (hours) |
| Conventional SPPS | Room Temperature, Standard Coupling Times | ~30% (with significant deletion products) | Low | > 24 |
| Microwave-Assisted SPPS | 75°C Coupling, 90°C Deprotection | ~60% | Moderate | ~4 |
| Microwave-Assisted SPPS with Pseudoproline Dipeptide | 75°C Coupling, 90°C Deprotection | >85% | High | ~4 |
Note: This data is representative and based on studies of difficult, aggregation-prone peptides. Actual results may vary depending on the specific peptide sequence and synthesis conditions.[1][6]
Experimental Protocols
This section provides a detailed protocol for the automated microwave-assisted solid-phase peptide synthesis of a target peptide containing the Asp-Ser motif, utilizing this compound. The protocol is based on the use of a CEM Liberty Blue™ automated microwave peptide synthesizer.[5][7][8]
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)
-
Activator: Oxyma Pure
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Instrumentation
-
CEM Liberty Blue™ Automated Microwave Peptide Synthesizer
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Synthesis Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first amino acid coupling.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave conditions: 90°C for 1-3 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Standard Residues):
-
Prepare a solution of the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Microwave conditions: 75°C for 5 minutes.
-
Wash the resin with DMF.
-
-
Pseudoproline Dipeptide Coupling (this compound):
-
Prepare a solution of this compound (2 equivalents), DIC (2 equivalents), and Oxyma Pure (2 equivalents) in DMF.
-
Add the dipeptide coupling solution to the resin following the deprotection of the preceding amino acid.
-
Microwave conditions: 75°C for 10 minutes (a slightly longer coupling time may be beneficial for the dipeptide).
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection of Side Chains:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification and Analysis:
-
Lyophilize the crude peptide.
-
Purify the peptide by preparative HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Visualizations
Logical Workflow for Microwave-Assisted Peptide Synthesis with a Pseudoproline Dipeptide
Caption: Workflow for Microwave-Assisted SPPS with Pseudoproline.
Signaling Pathway of Aggregation Disruption by Pseudoproline Dipeptides
Caption: Mechanism of Aggregation Disruption by Pseudoproline.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation in Asp-Ser Containing Peptides
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with aspartic acid-serine (Asp-Ser) containing peptides. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for common experimental challenges.
Troubleshooting Guides
Guide 1: My Asp-Ser containing peptide shows low yield and purity during solid-phase peptide synthesis (SPPS).
This guide addresses aggregation issues that occur on-resin during peptide synthesis, which can lead to truncated sequences and difficult purifications.
Symptoms:
-
Poor resin swelling or shrinking during synthesis.[1]
-
Incomplete Fmoc-deprotection, indicated by a positive Kaiser test after the deprotection step.
-
Slow or failed coupling reactions, leading to deletion sequences in the final product.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Citation |
| Aspartimide Formation | The primary cause of aggregation in Asp-Ser sequences is the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid. This intermediate can then hydrolyze to form a mixture of α- and β-peptides, with the β-peptide often being more prone to aggregation. To mitigate this, consider using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amino acid preceding the aspartic acid. These groups sterically hinder the formation of the aspartimide intermediate. | [1] |
| Inter-chain Hydrogen Bonding | As the peptide chain elongates on the resin, it can fold and form secondary structures like β-sheets, leading to inter-chain hydrogen bonding and aggregation. | [1] |
| Solvent Choice: Switch from standard DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture to disrupt hydrogen bonds. | [1][2] | |
| "Magic Mixture": For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate can be used as the solvent for acylation. | ||
| Sonication: Applying sonication during coupling and deprotection steps can help break up aggregates and improve reagent accessibility. | [1] | |
| Hydrophobic Collapse | Peptides with a high content of hydrophobic amino acids are prone to collapsing and aggregating on the resin to minimize contact with the polar synthesis solvent. | [3] |
| Resin Choice: Utilize a low-substitution resin or a resin with enhanced swelling properties, such as a PEG-based resin, to increase the distance between peptide chains and improve solvation. | ||
| Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures that lead to aggregation. |
Experimental Workflow for Troubleshooting On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Guide 2: My purified Asp-Ser peptide is difficult to dissolve or precipitates from solution.
This guide focuses on issues encountered after peptide synthesis and purification, relating to the intrinsic properties of the peptide sequence.
Symptoms:
-
Lyophilized peptide fails to dissolve in aqueous buffers.[4]
-
The peptide solution is cloudy or forms a visible precipitate.[5]
-
Loss of the monomeric peak and appearance of high-molecular-weight species in analytical chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Citation |
| High Hydrophobicity | Peptides with a high percentage of hydrophobic amino acids (>50%) tend to have poor aqueous solubility. | [4] |
| Stepwise Solubilization: First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF. Then, slowly add this concentrated stock solution dropwise to your aqueous buffer while stirring. | [4][6] | |
| Unfavorable pH | A peptide's solubility is at its minimum at its isoelectric point (pI), where the net charge is zero. | [7] |
| pH Adjustment: Adjust the pH of your buffer to be at least one to two units away from the peptide's pI. For acidic peptides, a slightly basic buffer (pH 7.5-8.5) can improve solubility, while basic peptides may dissolve better in a slightly acidic buffer (pH 5.5-6.5). | [7][8] | |
| High Peptide Concentration | Concentrated peptide solutions are more susceptible to aggregation as intermolecular interactions are more frequent. | [9][10] |
| Work at Lower Concentrations: If possible, perform experiments at the lowest effective peptide concentration. | [11] | |
| Presence of Isoaspartate | The formation of isoaspartate introduces a "kink" in the peptide backbone, which can expose hydrophobic residues and promote aggregation. | [12] |
| Formulation with Excipients: The use of specific excipients can help stabilize the peptide and prevent aggregation. See the table below for examples. |
Quantitative Data on Factors Influencing Aggregation
| Factor | Effect on Aggregation | Quantitative Insight | Citation |
| pH | Significantly affects the rate of isoaspartate formation. | Asp isomerization is significantly accelerated at acidic pH, while Asn isomerization is faster at neutral pH. The rate of Asn isomerization at neutral pH can be approximately 50-fold faster than Asp isomerization. | [12][13] |
| Temperature | Higher temperatures generally accelerate aggregation kinetics. | The rate of fibril elongation for Aβ peptides increases by two orders of magnitude over a temperature range of 4°C to 40°C. | [14][15] |
| Concentration | Higher concentrations lead to faster aggregation rates. | The half-time of aggregation for Aβ peptides decreases as the initial monomer concentration increases. For some peptides, a critical aggregation concentration (CAC) exists, above which aggregation rates increase significantly. | [10][16][17] |
Commonly Used Excipients to Mitigate Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action | Citation |
| Amino Acids | Arginine, Glycine, Proline | 10 - 250 mM | Can suppress aggregation by interacting with the peptide surface and preventing self-association. | [18] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5% - 10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion and can also inhibit oxidative degradation. | [18] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.003 - 3 mg/mL | Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide in solution. | [18][19] |
| Salts | Sodium Chloride | 50 - 500 mM | Can either promote or inhibit aggregation depending on the salt concentration and the specific peptide. The effect is often related to the Hofmeister series. | [20] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for aggregation in Asp-Ser containing peptides?
A1: The primary chemical event leading to the aggregation of peptides containing Asp-Ser sequences is the formation of an isoaspartyl (isoAsp) residue. This occurs through a spontaneous, non-enzymatic intramolecular rearrangement where the backbone amide nitrogen of the serine residue attacks the side-chain carbonyl of the aspartic acid, forming a succinimide (B58015) intermediate. This intermediate then hydrolyzes to form a mixture of the native aspartyl linkage and the isoaspartyl linkage, where the peptide backbone is extended by a methylene (B1212753) group. This structural "kink" can disrupt the peptide's native conformation, expose hydrophobic regions, and ultimately lead to aggregation.[12][21]
Q2: How can I detect and quantify aggregation in my peptide sample?
A2: Several analytical techniques can be used to characterize peptide aggregation:
-
Size-Exclusion Chromatography (SEC-HPLC): This is a high-resolution technique that separates molecules based on their hydrodynamic size. It can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates in a sample.[22][23]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is particularly sensitive to the presence of large aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15][24][25]
Q3: What are the best practices for storing and handling aggregation-prone peptides?
A3: Proper storage and handling are crucial to minimize aggregation:
-
Storage of Lyophilized Peptides: For long-term stability, store lyophilized peptides at -20°C or, ideally, -80°C.[8][26][27] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8][27]
-
Storage of Peptides in Solution: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[8][26] For peptides containing oxidation-prone residues like Cys, Met, or Trp, use oxygen-free buffers.[18]
-
Dissolution: If a peptide is difficult to dissolve, first use a minimal amount of an appropriate organic solvent (e.g., DMSO, DMF) and then slowly add the aqueous buffer.[4][6]
Q4: Can aggregation be reversed?
A4: In some cases, mild disaggregation can be achieved. Sonication can sometimes break up smaller, non-covalently associated aggregates.[1] For more robust aggregates, treatment with denaturants like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be effective, but these will disrupt the peptide's secondary structure and may not be suitable for all applications.[4] It is generally more effective to prevent aggregation from occurring in the first place.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This protocol provides a general method for separating and quantifying peptide monomers and aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of the peptide and its expected aggregates
-
Mobile Phase: A common mobile phase is 150 mM sodium phosphate, pH 7.0.
-
Peptide sample, dissolved in the mobile phase
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides).
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of each species can be calculated from the relative peak areas.
Signaling Pathway of Isoaspartate Formation and Aggregation
Caption: The pathway of isoaspartate-mediated peptide aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
This protocol outlines the steps for measuring the hydrodynamic radius of peptides and their aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
Peptide sample, dissolved in a suitable buffer and filtered (0.22 µm)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered to remove dust and other particulates.
-
Measurement:
-
Carefully pipette the sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including temperature and data acquisition time.
-
Initiate the measurement.
-
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the size distribution of particles in the sample. The results are typically presented as a distribution of hydrodynamic radii (Rh) and a polydispersity index (PDI), which indicates the heterogeneity of the sample.
Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection
This protocol describes a method for monitoring the formation of amyloid-like fibrils.
Materials:
-
Fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in the assay buffer at the desired final concentration (e.g., 10-25 µM).
-
Prepare the peptide solution in the assay buffer at the desired concentration for the aggregation reaction.
-
-
Assay Setup:
-
In a 96-well plate, add the peptide solution to the wells.
-
Add the ThT working solution to each well.
-
Include control wells containing only the buffer and ThT (for background fluorescence) and wells with a non-aggregating peptide if available.
-
-
Incubation and Measurement:
-
Incubate the plate in the fluorescence plate reader, typically at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid fibril formation.
Logical Relationship for Troubleshooting Peptide Solubility
Caption: A logical workflow for troubleshooting peptide solubility issues.
References
- 1. peptide.com [peptide.com]
- 2. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. bachem.com [bachem.com]
- 19. youtube.com [youtube.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thioflavin T spectroscopic assay [assay-protocol.com]
- 25. tandfonline.com [tandfonline.com]
- 26. nordscipeptides.com [nordscipeptides.com]
- 27. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
Technical Support Center: Optimizing Coupling of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
Welcome to the technical support center for the utilization of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance coupling efficiency and ensure the successful synthesis of target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a pseudoproline dipeptide. Its main purpose is to disrupt the formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS).[1][2] This disruption prevents on-resin aggregation of the growing peptide chain, which can otherwise lead to poor coupling yields and incomplete synthesis.[1][2] By incorporating this "kink" in the peptide backbone, it enhances the solvation of the peptide, making the N-terminal amine more accessible for the next coupling step.[3]
Q2: Why is it recommended to use the pre-formed dipeptide instead of coupling Fmoc-Asp(OtBu)-OH to a resin-bound Ser(Psi(Me,Me)pro)-OH?
A2: Coupling an amino acid to the N-terminus of a pseudoproline residue is notoriously difficult due to the steric hindrance of the oxazolidine (B1195125) ring and the reduced nucleophilicity of the nitrogen atom.[3][4] This often results in very low coupling yields.[3][4] Therefore, using the pre-formed this compound dipeptide is the standard and most efficient method for its incorporation.[5]
Q3: Is the pseudoproline moiety a permanent modification to the peptide?
A3: No, the pseudoproline (oxazolidine) ring is a temporary protecting group for the serine residue. It is stable under the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin, regenerating the native serine residue.[5][6]
Q4: What is the optimal placement of a pseudoproline dipeptide in a peptide sequence?
A4: For maximum effectiveness in preventing aggregation, it is recommended to insert pseudoproline dipeptides before hydrophobic regions of the peptide sequence.[3][4] Ideally, there should be a spacing of at least two amino acids between a pseudoproline and another proline or pseudoproline residue, with an optimal spacing of five to six residues.[4]
Q5: What is aspartimide formation, and is it a concern when using this compound?
A5: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at Asp-Xxx sequences (where Xxx is often Gly, Asn, or Ser).[7][8] It involves the cyclization of the aspartic acid residue, which can lead to racemization and the formation of β-aspartyl peptides.[1][2] While pseudoproline dipeptides are known to block the formation of aspartimide side products, the risk is not entirely eliminated, especially under harsh basic conditions or elevated temperatures.[4] Strategies to minimize this include adding acidic additives like HOBt to the piperidine (B6355638) deprotection solution or using sterically hindered aspartic acid derivatives.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency / Incomplete Coupling | Steric Hindrance: The bulky nature of the pseudoproline dipeptide can slow down the coupling reaction. | - Increase reaction time: Extend the coupling time to 2-4 hours.[9] - Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated dipeptide. - Use a more potent coupling reagent: Aminium/uronium salts like HATU or HCTU are generally more effective for sterically hindered couplings than carbodiimides like DIC.[10][11] |
| Peptide Aggregation: The peptide chain may still be aggregating despite the presence of the pseudoproline. | - Optimize solvent: Use a solvent mixture known to disrupt secondary structures, such as a "magic mixture" of DCM:DMF:NMP (1:1:1).[12] - Increase temperature: Microwave-assisted SPPS can provide the energy needed to break up aggregates and improve coupling efficiency. However, be cautious as high temperatures can increase the risk of side reactions. | |
| Inefficient Activation: The coupling reagent may not be efficiently activating the dipeptide. | - Pre-activate the dipeptide: Mix the dipeptide, coupling reagent, and base (e.g., DIPEA) for 1-2 minutes before adding to the resin.[10] - Ensure fresh reagents: Use high-quality, fresh coupling reagents and solvents. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: The subsequent amino acid is coupling to unreacted N-termini from the previous cycle. | - Implement capping: After the coupling of the pseudoproline dipeptide, treat the resin with a capping agent like acetic anhydride (B1165640) to block any unreacted amino groups. This prevents the formation of deletion sequences. |
| Incomplete Deprotection: The Fmoc group of the pseudoproline is not fully removed. | - Increase deprotection time: Extend the piperidine treatment time (e.g., 2 x 10 minutes). - Ensure efficient mixing: Proper agitation is crucial for complete deprotection. | |
| Aspartimide-Related Impurities | Base-Mediated Cyclization: The aspartic acid residue is undergoing cyclization during Fmoc deprotection. | - Add an acidic additive: Add 0.1 M HOBt or Oxyma Pure to the 20% piperidine in DMF deprotection solution to reduce the basicity and suppress aspartimide formation.[7] - Use a weaker base: Consider using a weaker base like pyrrolidine (B122466) for Fmoc removal, especially in less polar solvents.[13] |
| Elevated Temperature: High temperatures during coupling can promote aspartimide formation. | - Reduce microwave power/temperature: If using microwave synthesis, lower the temperature for the coupling step immediately following the pseudoproline dipeptide. |
Experimental Protocols
Manual Coupling Protocol for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to monitor the completion of the coupling. A negative Kaiser test (yellow beads) indicates the absence of primary amines, but it is important to note that the secondary amine of the pseudoproline will not give a positive result. The Chloranil test can be used to detect secondary amines.[14][15]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol for Minimizing Aspartimide Formation
-
Prepare a Modified Deprotection Solution: Create a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Fmoc Deprotection: Following resin swelling, drain the DMF and add the modified deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) before proceeding to the coupling step.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization risk.[10][16] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[11] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[16] | Generally lower efficiency and higher racemization risk than HATU.[10] |
| HCTU | Aminium/Uronium Salt | 20 - 45 | > 99 | Similar reactivity to HATU, often more cost-effective. | |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[11][16] | Higher cost.[16] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, very low racemization risk, especially for sensitive residues.[17] | Slower reaction rates compared to onium salts. |
Note: The coupling efficiencies are based on studies of sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Preventing side reactions with pseudoproline dipeptides
Welcome to the technical support center for the use of pseudoproline dipeptides in peptide synthesis. This resource provides troubleshooting guides and answers to frequently asked questions to help you prevent side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and what is their primary function?
A1: Pseudoproline (Ψ-Pro) dipeptides are specialized building blocks used in Solid-Phase Peptide Synthesis (SPPS). They are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues where the side-chain has been reversibly cyclized with the backbone nitrogen to form an oxazolidine (B1195125) (from Ser/Thr) or a thiazolidine (B150603) (from Cys) ring.[1][2] This five-membered ring mimics the structure of proline, introducing a "kink" into the peptide backbone.[3][4]
Their primary function is to act as "structure-breaking" elements. By disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, they enhance the solvation and solubility of the growing peptide chain.[1][2][4] This leads to improved coupling efficiency, higher crude purity, and increased yields, especially for long or difficult sequences.[3][4][5]
Q2: What are the most common side reactions associated with pseudoproline dipeptides?
A2: While highly effective, some issues can arise:
-
Incomplete Coupling: The nitrogen atom within the pseudoproline ring is sterically hindered, which can lead to low yields if you attempt to couple an amino acid directly to it. This is why pseudoprolines are almost always incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ΨPro)-OH).[1][3][4]
-
Incomplete Ring Opening: The final acid-mediated cleavage step (typically with Trifluoroacetic Acid - TFA) must be robust enough to open the oxazolidine/thiazolidine ring to regenerate the native Ser, Thr, or Cys residue. Thiazolidines (from Cys) have historically been reported as being very stable to TFA, sometimes requiring long cleavage times.[6][7]
-
Aspartimide Formation: While pseudoprolines are often used to prevent aspartimide formation, some studies have reported that under harsh conditions, such as the elevated temperatures and pressures used in flow peptide synthesis, the pseudoproline moiety may inadvertently catalyze this side reaction.[1][8]
Q3: How do I choose where to place a pseudoproline dipeptide in my sequence?
A3: Strategic placement is key for maximum benefit. Follow these guidelines:
-
Insert a pseudoproline dipeptide approximately every 5 to 6 amino acid residues to effectively disrupt aggregation.[3][5]
-
If possible, place the pseudoproline just before a hydrophobic stretch of residues.[1][3][4]
-
Ensure there are at least two amino acids separating a pseudoproline from another pseudoproline or a native proline residue.[3][4]
Troubleshooting Guide
Problem: The coupling reaction to the N-terminus of my pseudoproline-containing peptide is slow or incomplete.
-
Cause: This is the most common issue and is due to the steric hindrance of the pseudoproline ring. You should not be attempting to couple a single amino acid to a pseudoproline monomer on the resin.
-
Solution: Always use pre-formed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide building blocks for incorporation. This bypasses the difficult coupling step. If you are using a dipeptide and still see issues, ensure you are using robust activation conditions. For manual synthesis, use a 5-fold excess of the pseudoproline dipeptide and an appropriate coupling reagent like HBTU or HATU for 1-2 hours.[5]
Problem: My final product has a mass corresponding to the peptide with the pseudoproline ring still intact.
-
Cause: The cleavage conditions were not sufficient to open the oxazolidine or thiazolidine ring. This is more common with Cysteine-derived thiazolidines.
-
Solution:
-
Extend Cleavage Time: For standard sequences, a 2-3 hour cleavage with a fresh TFA-based cocktail is usually sufficient.[5] If the ring persists, particularly for Cys(ΨPro), extend the cleavage time. While older reports mention up to 36 hours, more recent studies show that 4-6 hours is often sufficient for linear peptides.[6][7]
-
Verify Your Cocktail: Ensure your cleavage cocktail is freshly prepared and contains the appropriate scavengers. A standard and effective non-odorous cocktail for most peptides is TFA/Triisopropylsilane(TIS)/Water (95:2.5:2.5).
-
Problem: I am observing an unexpected increase in aspartimide-related impurities.
-
Cause: If you are using non-standard synthesis conditions, such as high heat or pressure in a flow synthesizer, the pseudoproline moiety itself might be catalyzing the reaction.[1][8]
-
Solution: Avoid using pseudoproline dipeptides in combination with harsh synthesis conditions, especially elevated temperatures, if your sequence contains aspartic acid. If high temperature is required to overcome other aggregation issues, consider alternative strategies like using DMB-protected amino acids at the site of potential aspartimide formation.[9]
Problem: Diketopiperazine (DKP) formation is still occurring, leading to low yields.
-
Cause: DKP formation is most prevalent at the dipeptide stage, especially with a C-terminal proline.[9][10] While pseudoprolines disrupt aggregation which can help, they are not a direct block if the N-terminal amine of a dipeptide becomes deprotected and attacks the ester linkage to the resin.
-
Solution: This issue is more related to the first two amino acids coupled to the resin. To prevent DKP formation, especially when Proline is the second residue, use 2-chlorotrityl chloride resin. Its steric bulk hinders the intramolecular cyclization reaction.[9]
Data Presentation
Table 1: Recommended Cleavage Cocktails for Final Deprotection
| Cleavage Cocktail | Composition (v/v/v) | Target Residues & Notes | Reference |
| Standard | TFA / TIS / H₂O | 95 : 2.5 : 2.5 | A general, effective, non-malodorous cocktail for most sequences, including those with Arg(Pbf), Tyr(tBu), Ser(tBu), etc. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | A more potent cocktail for complex peptides, especially those containing Cysteine or multiple Arg(Pmc/Mtr) residues. |
| Mild (for Fragment Condensation) | TFA / DCM | 1-2 : 99-98 | Used with hypersensitive resins (e.g., 2-chlorotrityl) to cleave the peptide while leaving the pseudoproline ring and side-chain protecting groups intact. |
Table 2: Comparative Cleavage Times for Pseudoproline Ring Opening
| Pseudoproline Type | Peptide Context | Reported Cleavage Time | Notes | Reference |
| Oxazolidine (from Ser/Thr) | Standard Linear Peptides | 2 - 3 hours | Generally labile and opens under standard TFA conditions. | [5] |
| Thiazolidine (from Cys) | Linear Peptides (Early Reports) | 32 - 36 hours | Seminal reports indicated very high stability to TFA. | [6][7] |
| Thiazolidine (from Cys) | Linear Peptides (Recent Findings) | 1 - 6 hours | Recent work shows deprotection can be as efficient as for oxazolidines, depending on the sequence. | [6][7] |
| Thiazolidine (from Cys) | Head-to-Tail Cyclic Peptides | Long (unspecified) | High stability to TFA is confirmed in conformationally constrained cyclic peptides. | [7] |
Key Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide during SPPS.
-
Resin Preparation: Following the successful Fmoc-deprotection of the N-terminus of the growing peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading), and a coupling reagent such as HBTU or HATU (5 eq.), in a minimum volume of DMF.
-
Coupling: Add DIPEA (10 eq.) to the activation solution and immediately add the mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a qualitative test such as the Kaiser or TNBS test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated or extended.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Standard Cleavage and Deprotection
This protocol is for the final cleavage from the resin and simultaneous opening of the pseudoproline ring.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under high vacuum for at least 1 hour.[11]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard synthesis, use TFA/TIS/H₂O (95:2.5:2.5). Prepare approximately 10 mL of cocktail per gram of resin.[11]
-
Cleavage Reaction: In a fume hood, add the cooled cleavage cocktail to the flask containing the dried peptide-resin. Swirl to ensure the resin is fully suspended.
-
Incubation: Stopper the flask and allow the reaction to proceed at room temperature with occasional stirring for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the filtrate volume under a stream of nitrogen. Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is now ready for purification.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the Oxazolidine Ring in Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete cleavage of the oxazolidine (B1195125) ring in pseudoprolines during solid-phase peptide synthesis (SPPS).
FAQs: Understanding Pseudoproline Cleavage
Q1: What is the purpose of using pseudoprolines in peptide synthesis?
Pseudoprolines, derived from Ser, Thr, or Cys residues, are incorporated into peptide sequences to disrupt secondary structures like β-sheets that can lead to aggregation during synthesis.[1] The five-membered oxazolidine or thiazolidine (B150603) ring introduces a "kink" in the peptide backbone, similar to proline, which improves the solvation of the growing peptide chain and enhances coupling efficiency, ultimately leading to higher yields and purer crude products.[1][2]
Q2: How is the oxazolidine ring of a pseudoproline supposed to be cleaved?
The oxazolidine ring is designed to be stable during the Fmoc-SPPS cycles but labile to the final cleavage from the resin.[1][3] The standard method for cleavage is treatment with a strong acid, typically trifluoroacetic acid (TFA), which regenerates the native Ser, Thr, or Cys residue.[1][4]
Q3: What are the main factors that can lead to incomplete cleavage of the oxazolidine ring?
Several factors can contribute to the incomplete removal of the pseudoproline moiety:
-
Cleavage Cocktail Composition: The concentration of TFA and the choice of scavengers can significantly impact cleavage efficiency.
-
Cleavage Time and Temperature: Insufficient cleavage time or lower temperatures can result in incomplete deprotection.
-
Peptide Sequence: The amino acids flanking the pseudoproline can influence the stability of the oxazolidine ring.
-
Pseudoproline Type: Thiazolidine rings derived from Cysteine (Cys) were traditionally considered more stable to TFA than oxazolidine rings from Serine (Ser) or Threonine (Thr), though recent studies have shown this is not always the case.[4][5]
-
Harsh Synthesis Conditions: Elevated temperatures and pressures, particularly in automated flow peptide synthesizers, can lead to side reactions and unexpected stability of the oxazolidine ring.[1]
Q4: What are the common side reactions associated with pseudoproline cleavage?
While generally effective, some side reactions can occur:
-
Aspartimide Formation: Contrary to their intended purpose of suppressing this side reaction, pseudoproline moieties have been observed to catalyze aspartimide formation in some sequences, especially under harsh conditions.[1]
-
Imine Derivative Formation: Under elevated temperatures and pressures, the oxazolidine ring can rearrange to a stable imine derivative that is resistant to cleavage.[1]
-
Alkylation of Sensitive Residues: Reactive carbocations generated during cleavage can modify nucleophilic residues like Trp, Met, Tyr, and Cys if not effectively quenched by scavengers.[6][7]
Troubleshooting Guide for Incomplete Pseudoproline Cleavage
This guide provides a systematic approach to diagnosing and resolving issues related to incomplete oxazolidine ring cleavage.
Problem: HPLC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the intact pseudoproline moiety (M+40 for dimethyl oxazolidine).
Workflow for Troubleshooting Incomplete Cleavage
Caption: A flowchart outlining the steps for troubleshooting incomplete pseudoproline cleavage.
| Symptom | Potential Cause | Recommended Solution |
| Significant peak at M+40 in HPLC-MS | Insufficient Cleavage Time | Extend the cleavage time in increments of 1-2 hours and monitor the reaction by HPLC-MS. For some Cys-pseudoprolines, cleavage can take up to 6 hours.[4][5] |
| Suboptimal Cleavage Cocktail | Ensure a high concentration of TFA (typically 95%). For peptides containing sensitive residues (Trp, Met, Cys), use a standard scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[7] For most other sequences, TFA/TIS/water (95:2.5:2.5) is effective.[7] | |
| Low Cleavage Temperature | While most cleavages are performed at room temperature, for particularly stable pseudoprolines, increasing the temperature to 45°C may be necessary.[5] | |
| Sequence-Dependent Stability | The amino acids adjacent to the pseudoproline can sterically hinder acid access to the oxazolidine ring. If optimization of cleavage conditions fails, consider re-synthesizing the peptide with the pseudoproline at a different position. | |
| Multiple peaks with the same mass | Formation of Diastereomers or Imine Derivatives | This may occur under harsh conditions (e.g., high temperature in flow synthesis). Optimize synthesis conditions by reducing temperature if possible. Analyze by NMR to confirm the structure. Purification by HPLC may be challenging.[1] |
| Presence of peaks corresponding to side reactions (e.g., M+74 for t-butyl adducts) | Ineffective Scavenging | Ensure the correct scavenger cocktail is used for the amino acids present in your peptide. Triisopropylsilane (B1312306) (TIS) is effective for scavenging t-butyl cations.[7] |
| Low overall yield after cleavage | Peptide Aggregation During Cleavage | Ensure the peptide is fully dissolved in the cleavage cocktail. Use a sufficient volume of cleavage cocktail to ensure proper swelling of the resin. |
Quantitative Data on Pseudoproline Cleavage
The efficiency of pseudoproline cleavage is highly dependent on the peptide sequence, the type of pseudoproline, and the cleavage conditions. The following table summarizes available quantitative data.
| Peptide Sequence | Pseudoproline | Cleavage Cocktail | Time (h) | Temperature | % Remaining Protected | % Cleaved | Reference |
| H-Ser(tBu)-Cys(ψMe,Mepro)-Phe-Gly-NH2 | Ala-Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 1 | Room Temp | 65% | 35% | [4][5] |
| H-Ser(tBu)-Cys(ψMe,Mepro)-Phe-Gly-NH2 | Ala-Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 4 | Room Temp | - | Complete | [4][5] |
| H-Ala-Cys(ψMe,Mepro)-Phe-Gly-NH2 | Ser(tBu)-Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 1 | Room Temp | 85% | 15% | [4][5] |
| H-Ala-Cys(ψMe,Mepro)-Phe-Gly-NH2 | Ser(tBu)-Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 6 | Room Temp | - | Complete | [4][5] |
| Peptide 26 (sequence not specified) | Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 3 | Room Temp | 43% | 57% | [5] |
| Peptide 26 (sequence not specified) | Cys(ψMe,Mepro) | TFA/TIS/H2O (95:2.5:2.5) | 2-3 | 45°C | - | Complete | [5] |
Experimental Protocols
1. Standard Protocol for TFA Cleavage of Pseudoproline-Containing Peptides
This protocol is a general guideline. The specific cleavage cocktail and time should be optimized based on the peptide sequence and the type of pseudoproline used.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., triisopropylsilane (TIS), water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. For a standard cleavage, use a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v/v/v) is recommended.[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. For difficult cleavages, the time can be extended or the temperature increased.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC-MS analysis.
2. Protocol for HPLC-MS Analysis of Cleavage Products
Instrumentation:
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Prepare a sample of the crude peptide at a concentration of approximately 1 mg/mL in a mixture of water and acetonitrile (B52724) with 0.1% formic acid.
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 30 minutes).
-
Monitor the eluent by UV absorbance at 214 nm and 280 nm.
-
Analyze the eluting peaks by mass spectrometry to identify the molecular weights of the components.
-
Integrate the peak areas from the UV chromatogram to quantify the relative amounts of the desired cleaved peptide and any uncleaved or side products.
Mechanism of Oxazolidine Ring Cleavage
Caption: Simplified mechanism of the acid-catalyzed cleavage of the oxazolidine ring.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-Asn(Trt)-Ser(psiMe,Mepro)-OH Novabiochem® | 920519-33-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Enhancing "Difficult" Peptide Synthesis with Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pseudoproline dipeptides to overcome challenges in solid-phase peptide synthesis (SPPS), particularly for "difficult" sequences prone to aggregation and low yields.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A1: Pseudoproline (ψ-Pro) dipeptides are synthetically modified building blocks used in Fmoc-based solid-phase peptide synthesis.[1] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side-chain hydroxyl or thiol group is reversibly protected by forming a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure with the backbone amide nitrogen.[1] This creates a proline-like "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][2]
Q2: When should I consider using pseudoproline dipeptides in my peptide synthesis?
A2: You should consider using pseudoproline dipeptides when synthesizing "difficult" peptides, which are sequences prone to aggregation and low yields.[3] This includes:
-
Long peptides: Generally, sequences over 30-40 amino acids are more susceptible to aggregation.[1]
-
Hydrophobic peptides: Peptides rich in hydrophobic amino acids have a higher tendency to aggregate.[1]
-
Sequences prone to β-sheet formation: Certain amino acid sequences are known to favor the formation of β-sheets, which drives aggregation.[1]
-
Peptides that have previously failed to synthesize or provided very low yields: If a standard synthesis protocol results in a complex crude product or minimal desired peptide, incorporating pseudoprolines can be a powerful rescue strategy.[4]
Q3: How do pseudoproline dipeptides improve peptide synthesis yield?
A3: Pseudoproline dipeptides improve synthesis yield primarily by preventing peptide chain aggregation.[5] The proline-like kink they introduce into the peptide backbone disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheets.[2] This has several beneficial effects:
-
Enhanced Solvation: By keeping the peptide chains from aggregating, the resin-bound peptide remains better solvated, allowing for more efficient diffusion of reagents.[5]
-
Improved Coupling and Deprotection Kinetics: With improved access to the N-terminus of the growing peptide chain, both the Fmoc deprotection and the subsequent amino acid coupling reactions proceed more efficiently and to completion.[6]
-
Higher Purity of Crude Product: More efficient reactions lead to fewer deletion and truncation sequences, resulting in a purer crude product that is easier to purify.[5]
Q4: Are there any limitations or potential side reactions associated with pseudoprolines?
A4: Yes, there are some limitations to consider. Direct coupling of an amino acid to a pseudoproline monomer is sterically hindered and can result in low yields.[1] This is why they are almost always used as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[1] Additionally, while generally stable, the oxazolidine/thiazolidine ring can be sensitive to harsh acidic conditions, and its cleavage is typically performed during the final TFA deprotection step.[1]
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause | Solution using Pseudoprolines |
| Low to No Yield of Target Peptide | HPLC analysis of crude product shows a complex mixture with little to no peak corresponding to the desired mass. | Severe on-resin aggregation of the growing peptide chains, preventing efficient coupling and deprotection. | Introduce pseudoproline dipeptides at strategic locations (every 5-6 residues) within the "difficult" sequence to disrupt aggregation.[2][6] |
| High Levels of Deletion Sequences | Mass spectrometry analysis reveals significant amounts of peptides missing one or more amino acids. | Incomplete coupling reactions due to aggregation, sterically hindered amino acids, or poor reagent access. | The improved solvation and disruption of secondary structures by pseudoprolines enhance coupling efficiency, reducing the occurrence of deletion sequences.[1] |
| Premature Termination of Synthesis | A series of truncated peptides are observed in the crude product analysis. | Incomplete Fmoc deprotection, leading to chain termination. This is often a consequence of peptide aggregation. | By preventing aggregation, pseudoprolines ensure better access of the deprotection reagent (piperidine) to the N-terminal Fmoc group, leading to more complete removal.[6] |
| Poor Solubility of the Crude Peptide | The lyophilized crude peptide is difficult to dissolve for purification. | The final peptide itself is prone to aggregation in solution. | Peptides synthesized with pseudoprolines often exhibit improved solubility even after cleavage from the resin, which can aid in purification.[1] |
Quantitative Data on Yield Improvement
The incorporation of pseudoproline dipeptides can dramatically increase the yield and purity of difficult peptides. Below is a summary of results from published studies.
| Peptide Sequence | Synthesis Method | Reported Yield/Purity | Reference(s) |
| Human Amylin (hIAPP) (37 residues) | Standard Fmoc-SPPS | "Traces of the desired peptide" | [1][4] |
| Fmoc-SPPS with Pseudoproline Dipeptides | "High yield and purity" | [1][4] | |
| WW domain FBP28 Asn(15) analog | Standard Fmoc-SPPS | "Impossible to obtain" | [3][7] |
| Fmoc-SPPS with Pseudoproline and Depsipeptide units | Successful synthesis achieved | [3][7] | |
| "Inaccessible" hGH-derived peptide (16 residues) | Fmoc-SPPS with Pseudoproline Monomer | Acylation yields >96% | [8] |
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle for Pseudoproline Dipeptide Incorporation
This protocol outlines the key steps for incorporating a pseudoproline dipeptide into a peptide sequence during manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU/DIPEA or DIC/OxymaPure
-
Cleavage cocktail: e.g., Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2)[9]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Pseudoproline Dipeptide Coupling (Example with HBTU/DIPEA):
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.[12]
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[12]
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (5x).[12]
-
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles (deprotection and coupling) for the subsequent amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Treat the dry resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.[9][12] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to the native serine or threonine residue.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Mechanism of yield improvement by pseudoprolines.
Caption: Troubleshooting workflow for difficult peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing slow or incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of slow or incomplete coupling reactions in SPPS?
Slow or incomplete coupling reactions are among the most frequent challenges in SPPS. The primary causes include:
-
Steric Hindrance: Bulky amino acid side chains or protecting groups can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly common with β-branched amino acids (Val, Ile) and residues with large protecting groups (e.g., Arg(Pbf)).[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into stable secondary structures like β-sheets, especially in hydrophobic sequences.[1][3] This aggregation can mask reactive sites, preventing reagents from accessing the N-terminus, leading to failed couplings.[1][3]
-
"Difficult Sequences": Peptide sequences rich in hydrophobic or β-branched amino acids are prone to on-resin aggregation, which can significantly hinder both deprotection and coupling steps.[1][3]
-
Suboptimal Reaction Conditions: Factors such as low-quality reagents, inadequate resin swelling, inappropriate solvent choice, or insufficient reaction time can all contribute to poor coupling efficiency.[4]
-
Side Reactions: Certain amino acids are prone to side reactions that consume the activated species. For example, activated arginine can undergo intramolecular cyclization to form an inactive δ-lactam, preventing it from coupling to the peptide chain.[2]
Q2: How can I detect or confirm an incomplete coupling reaction?
Several methods are available to monitor the completeness of a coupling reaction in real-time or after the step is finished:
-
Qualitative Colorimetric Tests: These are the most common methods used in a laboratory setting.
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. A positive result (blue or purple beads/solution) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling.[1][2][5]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another colorimetric test for primary amines, where a positive result (orange/red beads) also indicates an incomplete reaction.[5][6]
-
-
Real-Time Monitoring: Modern automated peptide synthesizers may incorporate real-time monitoring techniques.
-
UV-Vis Monitoring: The concentration of Fmoc-deprotection products can be monitored by UV absorbance to ensure the previous deprotection step was complete. Changes in the concentration of coupling reagents or additives like HOBt or HOAt during the coupling step can also be tracked.[7]
-
Resin Swelling/Flow Pressure: On-resin aggregation can be detected by changes in resin bed volume or increased backpressure in continuous-flow systems.[8][9]
-
-
Analysis of Cleaved Peptide: After synthesis, analysis of the crude product can reveal issues from previous steps.
-
Mass Spectrometry (MS): The presence of "deletion sequences" (peptides missing one or more amino acids) in the mass spectrum is a direct indicator of failed coupling steps.[1]
-
High-Performance Liquid Chromatography (HPLC): A complex chromatogram with multiple peaks suggests the presence of impurities, including deletion and truncation sequences, pointing to inefficient synthesis steps.[1][4]
-
Q3: What is "capping" and when should I use it?
Capping is the process of intentionally terminating the elongation of unreacted peptide chains.[10] After a coupling step, if a colorimetric test indicates that a small fraction of the N-termini has failed to react, these free amines are permanently blocked, usually by acetylation with acetic anhydride (B1165640).[11][12][13]
This prevents the unreacted chains from coupling in subsequent cycles, which would otherwise lead to the formation of difficult-to-remove deletion sequences.[11][14] Capping is a crucial tool for improving the purity of the final crude peptide, especially during the synthesis of long or difficult sequences.[10]
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue/purple beads) after the scheduled coupling time indicates the presence of unreacted primary amines.
Issue 2: Repeated Coupling Failures with a Specific Amino Acid
If you consistently observe poor coupling efficiency for a particular amino acid residue, it is likely due to steric hindrance or inherent side reactions.
-
Switch to a More Powerful Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC may be insufficient for sterically hindered amino acids.[5] Upgrading to a more reactive onium salt reagent is recommended.[5][15]
-
Optimize Reaction Conditions:
-
Increase Temperature: Raising the reaction temperature (e.g., to 30-50°C) can significantly increase the reaction rate, but must be done cautiously to avoid racemization.[3][5]
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to drive it to completion.[5][16]
-
-
Perform Double Coupling: Routinely perform a second coupling for known difficult residues like Arginine or other bulky amino acids.[2][10][17]
-
For Arginine Coupling: To minimize δ-lactam formation, use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid, reducing the time the activated species exists in solution before coupling.[2]
| Reagent Class | Examples | Relative Reactivity | Key Characteristics |
| Carbodiimides | DIC, DCC | Standard | Cost-effective for routine couplings. Often used with additives like HOBt or OxymaPure.[15] |
| Aminium/Uronium | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Fast and efficient.[15] HATU and COMU are among the most powerful due to the HOAt and Oxyma leaving groups, respectively.[15][18] Can cause guanidinylation of the N-terminus if used in large excess.[3][18] |
| Phosphonium | PyBOP, PyAOP | High | Give cleaner reactions than uronium salts and do not cause guanidinylation, making them suitable for fragment coupling or when using an excess of reagent.[18] |
Issue 3: Poor Coupling Efficiency in Long or Hydrophobic Peptides
This issue is almost always caused by on-resin peptide aggregation. The peptide chain folds back on itself, preventing reagents from reaching the N-terminus.
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines
This test is used to confirm the completion of a coupling reaction (a negative result is desired).[5]
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.[2]
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.[2]
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine (B92270).[2]
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.[2]
-
Add 2-3 drops of each reagent (A, B, and C) to the tube.[2]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result. Indicates a high concentration of free primary amines (incomplete coupling).[1][2]
-
Colorless/Yellow: Negative result. Indicates that the coupling reaction is complete.
Protocol 2: Acetic Anhydride Capping
This procedure is performed after an incomplete coupling step to block unreacted amines.
Reagents:
-
Acetic Anhydride
-
Pyridine or another non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
DMF (N,N-dimethylformamide)
Procedure:
-
Following the coupling reaction and subsequent washes, wash the peptide-resin with DMF (3x).
-
Prepare the capping solution. A common mixture is acetic anhydride/pyridine/DMF. Another option is a solution of acetic anhydride and DIPEA in DMF.[19] For example, a 3:2 ratio of acetic anhydride to pyridine can be used.[12][13]
-
Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[12][13]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (e.g., 5x) to remove all capping reagents and byproducts.
-
The resin is now ready for the N-terminal deprotection step of the next cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. kilobio.com [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Impact of solvent choice on pseudoproline dipeptide performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the performance of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a pseudoproline dipeptide in peptide synthesis?
A1: Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, particularly β-sheets, which can cause peptide chain aggregation.[1] By creating a "kink" in the peptide backbone similar to proline, they enhance the solvation of the growing peptide chain.[1][2] This leads to improved coupling efficiency, higher yields, and purer crude products, especially for long, complex, or hydrophobic sequences.[2][3]
Q2: Which solvents are most commonly used for coupling pseudoproline dipeptides?
A2: The most common solvents for SPPS, including the coupling of pseudoproline dipeptides, are N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[2] These solvents effectively solvate the peptide resin. NMP is more polar and can improve coupling yields in some cases, but it has been reported that Fmoc-amino acids may exhibit greater decomposition in NMP over time compared to DMF.[2]
Q3: Can I use "green" or alternative solvents for pseudoproline dipeptide coupling?
A3: Yes, research is ongoing into more sustainable solvents for SPPS. Alternatives like N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) have been explored.[4][5] However, when considering a new solvent, it is crucial to evaluate its ability to swell the chosen resin and effectively dissolve the amino acids and coupling reagents.[5][6] For instance, some coupling agents like COMU and HATU may be insoluble in certain green solvents.[6]
Q4: How does solvent choice impact the stability of the pseudoproline ring?
A4: The pseudoproline (oxazolidine or thiazolidine) ring is generally stable under standard Fmoc SPPS conditions.[1] However, recent studies have shown that under harsh conditions, such as the elevated temperatures and pressures used in flow peptide synthesis, the oxazolidine (B1195125) ring can become thermally unstable, leading to side reactions like imine formation or aspartimide (Asi) formation.[1] Therefore, caution is advised when using pseudoproline dipeptides under non-standard, high-energy conditions.
Q5: My peptide has poor solubility after cleavage, even when I used a pseudoproline dipeptide. Why is this?
A5: The solubilizing effect of the pseudoproline moiety is temporary. The oxazolidine or thiazolidine (B150603) ring is cleaved by trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine, threonine, or cysteine residue.[3] Consequently, the final, deprotected peptide may still have low solubility depending on its primary sequence. The benefit of the pseudoproline is realized during the synthesis on the solid support, leading to a higher quality crude product.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Kaiser test or other amine test is positive after coupling the pseudoproline dipeptide or the subsequent amino acid.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion of the dipeptide or the following residue.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Solvent Considerations |
| Poor Resin Swelling | Ensure the chosen resin is compatible with the solvent. Polystyrene-based resins swell well in DCM, while PEG-based resins are better suited for more polar solvents. | NMP is generally a better swelling solvent for a wider range of resins than DMF. For "greener" options, ensure adequate swelling data is available for your specific resin.[2] |
| Peptide Aggregation | The primary reason for using pseudoprolines is to prevent this. Ensure the pseudoproline is placed strategically, ideally every 5-6 residues and before hydrophobic regions.[1] | NMP is often considered superior to DMF in solvating aggregating sequences. In severe cases, mixtures containing DMSO or chaotropic salts can be used.[2] |
| Reagent Insolubility | Ensure the pseudoproline dipeptide and coupling reagents are fully dissolved in the solvent before adding to the resin. | While most reagents are soluble in DMF and NMP, solubility can be an issue in some alternative "green" solvents.[6] Perform solubility tests before attempting the synthesis. |
| Steric Hindrance | Use a 5-fold excess of the pseudoproline dipeptide and coupling reagents. Allow for a longer coupling time (1-2 hours) and consider double coupling. | The choice of solvent can impact reaction kinetics. A more viscous solvent might slightly slow down diffusion. |
Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Symptoms:
-
MS analysis shows peaks that do not correspond to the target peptide or simple deletion sequences.
-
Observed masses may correspond to formylation (+28 Da) or other adducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Solvent Considerations |
| Solvent Impurities | Use high-purity, peptide-synthesis-grade solvents. | DMF can degrade over time to produce dimethylamine (B145610) and formic acid. The amine can cause premature Fmoc deprotection, while formic acid can lead to formylation of free amines. Use fresh DMF or degas it prior to use.[2] |
| Reaction with Solvent | Avoid conditions that can promote side reactions with the solvent. | Using DMF in microwave-assisted synthesis at high temperatures has been reported to cause N-formylation.[2] Consider using NMP or a mixture of DCM/DMF in such cases. |
| Pseudoproline Ring Opening | This is primarily a concern under harsh conditions (e.g., high temperature and pressure in flow synthesis). | If using high-energy methods, be aware of potential pseudoproline instability. Standard room temperature SPPS is generally safe. |
| Aspartimide Formation | While pseudoprolines are known to suppress aspartimide formation, some studies suggest they might catalyze it under certain high-temperature conditions. | This is an emerging area of research, primarily relevant to flow chemistry. For standard SPPS, this is less of a concern. |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes a standard manual coupling procedure for incorporating a pseudoproline dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin in the chosen solvent (e.g., DMF or NMP) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in the chosen solvent.
-
Wash the resin thoroughly with the solvent to remove residual piperidine.
-
-
Activation of the Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of the synthesis solvent.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (10 equivalents).
-
Mix the solution for 1-2 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Take a small sample of resin beads to perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin thoroughly with the synthesis solvent (e.g., 5 times with DMF), followed by a solvent like dichloromethane (B109758) (DCM) (3 times), and finally with the synthesis solvent again (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly coupled pseudoproline dipeptide to continue the synthesis.
-
Protocol 2: Evaluating the Impact of a New Solvent on Pseudoproline Coupling
This protocol provides a framework for comparing the efficacy of a new or alternative solvent against a standard solvent like DMF.
-
Parallel Synthesis Setup:
-
Divide a single batch of deprotected peptide-resin into two equal portions in separate reaction vessels.
-
To one vessel, add the standard solvent (Control, e.g., DMF).
-
To the second vessel, add the new solvent to be tested (Test).
-
-
Solubility and Reagent Preparation:
-
Prepare two identical solutions of the pseudoproline dipeptide, coupling reagent, and base, one dissolved in the Control solvent and the other in the Test solvent.
-
Note any differences in solubility or dissolution time.
-
-
Coupling and Monitoring:
-
Perform the coupling reaction as described in Protocol 1 in both vessels simultaneously.
-
Monitor the reaction progress in both vessels at identical time points (e.g., 30, 60, 90, 120 minutes) using an amine test.
-
-
Cleavage and Analysis:
-
After the coupling and subsequent washing steps, cleave a small sample of the peptide from the resin from both the Control and Test batches.
-
Analyze the crude peptide from both syntheses using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
-
Data Comparison:
-
Compare the HPLC chromatograms for product purity and the formation of byproducts.
-
Use the peak area of the desired product to quantify the relative yield and coupling efficiency in the two solvents.
-
Analyze the MS data to confirm the identity of the main product and any side products.
-
Visualizations
Caption: Troubleshooting workflow for low yield in pseudoproline coupling.
Caption: How pseudoproline dipeptides prevent aggregation and improve yield.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Pseudoproline Dipeptide Coupling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with steric hindrance during the coupling of amino acids to pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to mitigate challenges like peptide aggregation and poor solubility.[1][2] They are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This cyclic structure mimics the kink-inducing properties of proline, disrupting the formation of secondary structures like β-sheets that cause aggregation.[1][3][4] This disruption enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and purer crude products.[1] The pseudoproline moiety is stable during SPPS but is cleaved under standard TFA conditions, regenerating the native amino acid.[1]
Q2: What causes steric hindrance when coupling to a pseudoproline dipeptide?
A2: The primary cause of steric hindrance is the bulky oxazolidine or thiazolidine ring structure of the pseudoproline residue.[1] This five-membered ring system physically obstructs the N-terminus of the pseudoproline, making it difficult for the incoming activated amino acid to approach and form an amide bond.[1] This reduced nucleophilicity and accessibility of the nitrogen atom is a major reason for the low coupling yields observed when attempting to acylate a pseudoproline monomer directly.[1]
Q3: Why is it necessary to use pre-formed pseudoproline dipeptides instead of pseudoproline monomers?
A3: Using pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) circumvents the difficult coupling step to the sterically hindered pseudoproline nitrogen.[1][3][4] In this approach, the challenging acylation is performed during the synthesis of the dipeptide building block, which is often more efficient in solution phase. The resulting dipeptide can then be incorporated into the growing peptide chain using standard SPPS protocols, coupling to a less hindered N-terminal amine.[1] This strategy avoids poor coupling yields that result from the low nucleophilicity of the pseudoproline nitrogen.[1]
Q4: How can I optimize the placement of pseudoproline dipeptides within a peptide sequence?
A4: Strategic placement is crucial for maximizing the aggregation-disrupting benefits of pseudoproline dipeptides. General guidelines include:
-
Spacing: Position pseudoproline dipeptides approximately 5-6 residues apart to effectively disrupt secondary structure formation.[3][5]
-
Minimum Separation: Maintain a minimum of two residues between two pseudoproline units or between a pseudoproline and a standard proline residue.[3][5]
-
Hydrophobic Regions: Insert a pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone sequence to enhance its solubility and subsequent coupling efficiency.[1][3][4][5]
Q5: Can I use a pseudoproline monomer instead of a dipeptide in SPPS?
A5: While traditionally avoided due to steric hindrance, recent studies have explored the direct acylation of pseudoproline monomers (e.g., H-Thr(ΨPro)-resin) in flow peptide chemistry.[6] This approach can be more cost-effective as it eliminates the need for a large library of pre-formed dipeptides.[6] However, it requires careful optimization of coupling conditions, such as using a 3- to 5-fold excess of reagents, and may still result in low efficiency for certain incoming amino acids like Aspartic acid.[6] For most standard batch SPPS applications, using pre-formed dipeptides remains the most reliable method.[1]
Troubleshooting Guide: Low Coupling Efficiency
This guide addresses the common issue of low or incomplete coupling of an amino acid to the N-terminus of a resin-bound pseudoproline dipeptide.
| Problem | Possible Cause | Solution |
| Low or No Product Yield After Coupling to Pseudoproline | Inefficient Reagent Activation: The coupling reagent may not be potent enough to overcome the steric barrier. | Optimize Coupling Reagent: Switch to a more efficient phosphonium (B103445) or aminium-based coupling reagent such as HBTU, HATU, HCTU, or PyBOP.[5] These are generally more effective for hindered couplings than carbodiimide-based methods.[7][8] Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents. A 5-fold excess of the dipeptide and activator is often recommended for manual synthesis.[5] |
| Steric Hindrance: The bulky pseudoproline ring is preventing the incoming amino acid from accessing the N-terminus. | Increase Reaction Time & Temperature: Extend the coupling time from the standard 1-2 hours to several hours or even overnight.[9] Cautiously increasing the temperature or using microwave-assisted coupling can also help overcome the activation energy barrier.[1][10] | |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, limiting reagent access to the reaction site. | Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures and improve solvation.[10] Resin Selection: Ensure the use of a low-aggregation resin, such as those based on PEG or ChemMatrix, which can improve synthesis outcomes.[1] | |
| Incomplete Coupling Detected by Monitoring (e.g., positive TNBS or Kaiser test) | Insufficient Reaction Time or Reagent Equivalents: The reaction has not proceeded to completion under the current conditions. | Recouple (Double Coupling): After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[9] This is a highly effective strategy for difficult couplings. Extend Coupling Time: If recoupling is not desired, simply extend the agitation time for the initial coupling reaction.[5] |
| False Negative Test: In cases of severe aggregation, monitoring tests like the Kaiser test can be unreliable and give a false negative result (indicating complete reaction when it is not). | Rely on Mass Spectrometry: Use mass spectrometry checks on cleaved aliquots to definitively monitor the progress of the synthesis and confirm the coupling step's success.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing coupling reactions involving pseudoproline dipeptides.
| Parameter | Recommendation | Rationale | Source(s) |
| Reagent Equivalents (Manual) | Phosphonium/Aminium: 5 eq. Dipeptide, 5 eq. Reagent, 10 eq. DIPEA Carbodiimide: 3 eq. Dipeptide, 3 eq. HOBt, 3 eq. DIPCDI | To drive the sterically hindered reaction to completion. | [5] |
| Reagent Equivalents (Flow Chemistry) | 3 to 5 eq. Amino Acid/Reagent | Optimized for in-situ acylation of pseudoproline monomers. | [6] |
| Coupling Time (Standard) | 1-2 hours | Generally sufficient for phosphonium/aminium activation. | [5] |
| Coupling Time (Difficult/Hindered) | Can be extended to overnight | Provides more time to overcome the high activation energy of sterically hindered couplings. | [9] |
| Pseudoproline Spacing | Optimal: 5-6 residues apart | Maximizes disruption of secondary structures along the peptide backbone. | [3][4][5] |
| Minimum Proximity | At least 2 residues between another Pro or ψ-Pro | Prevents localized structural constraints that may be unproductive. | [3][5] |
Experimental Protocols
Protocol 1: Manual Coupling with Phosphonium/Aminium Activation (e.g., HBTU, HATU)
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, HATU; 5 equivalents) in a minimal volume of DMF or NMP.[5]
-
Base Addition: Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly.[5]
-
Coupling Reaction: Immediately add the complete activation mixture to the reaction vessel containing the deprotected peptide-resin.[5]
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Check for reaction completion using a TNBS test. If the test is positive (indicating incomplete reaction), either extend the coupling time or perform a second coupling.[5]
-
Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Manual Coupling with Carbodiimide/HOBt Activation
-
Resin Preparation: Perform step 1 as described in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).[5]
-
Carbodiimide Addition: Add DIPCDI (3 equivalents) and mix thoroughly.[5]
-
Pre-activation: Allow the mixture to pre-activate for 10 minutes.[5]
-
Coupling Reaction: Add the pre-activated solution to the peptide-resin.[5]
-
Agitation & Monitoring: Agitate for 1-2 hours and monitor for completion as described in Protocol 1.[5]
-
Washing: Perform step 7 as described in Protocol 1.
Protocol 3: Automated Coupling on Synthesizers
-
Reagent Preparation:
-
For instruments using pre-weighed cartridges (e.g., ABI 433), pack an empty cartridge with the appropriate amount of the pseudoproline dipeptide (e.g., 1 mmol).[5]
-
For instruments that aspirate from vials (e.g., ACT 396), dissolve the pseudoproline dipeptide in DMF or NMP to the same concentration as standard Fmoc-amino acid solutions.[5]
-
-
Instrument Programming: Program the synthesizer to perform the coupling cycle using the pseudoproline dipeptide.
-
Cycle Modification: Critically, the instrument must be programmed to omit the subsequent amino acid coupling cycle , as the pseudoproline is introduced as a dipeptide, adding two residues in one step.[5]
-
Coupling Protocol: Use a standard coupling protocol with a 1-hour coupling time and HBTU or HATU activation.[5]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency to pseudoproline dipeptides.
Caption: Steric hindrance from the oxazolidine ring blocking access to the N-terminus.
Caption: High-level workflow for a manual pseudoproline dipeptide coupling reaction.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH coupling in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: Positive Kaiser test (blue or purple beads) or other amine tests after the coupling step, indicating the presence of unreacted free amines.[1][2] HPLC/MS analysis of a test cleavage reveals a significant amount of the truncated peptide (peptide sequence minus the pseudoproline dipeptide).[1]
-
Potential Causes:
-
Steric Hindrance: The pseudoproline moiety is sterically bulky, which can impede the coupling reaction.[3]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access of the activated dipeptide.[1]
-
Insufficient Activation: The coupling reagents may not be activating the dipeptide effectively or for a sufficient duration.[4]
-
Reagent Quality: Degradation of the pseudoproline dipeptide, coupling reagents, or solvents.[4]
-
-
Solutions:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids, such as HATU or HCTU.[5][6]
-
Double Coupling: If a monitoring test indicates incomplete coupling, perform a second coupling step with fresh reagents.[4]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 3-4 hours or even overnight for particularly difficult sequences.[1]
-
Increase Reagent Equivalents: Use a higher excess of the pseudoproline dipeptide and coupling reagents (e.g., 3-5 equivalents).[7]
-
Disrupt Aggregation:
-
Switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.
-
Incorporate "disrupting" elements like a pseudoproline dipeptide at strategic locations (ideally every 5-6 residues) to break up secondary structures.
-
-
Microwave-Assisted Coupling: Employ microwave irradiation to accelerate the reaction, which can be particularly effective for long or aggregation-prone peptides.
-
Issue 2: Formation of Deletion Sequences
-
Symptom: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to the peptide missing the Asp-Ser dipeptide.[1]
-
Potential Causes:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the preceding amino acid prevents the pseudoproline dipeptide from coupling.[1]
-
Inefficient Coupling: As described in Issue 1, leading to a portion of the peptide chains not reacting with the dipeptide.[1]
-
-
Solutions:
-
Ensure Complete Deprotection:
-
Extend the Fmoc deprotection time or perform a second deprotection step.
-
Use fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[1]
-
-
Implement Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride (B1165640) to block any unreacted amino groups. This will prevent them from reacting in subsequent cycles and creating deletion sequences that are difficult to separate during purification.[2]
-
Issue 3: Aspartimide Formation
-
Symptom: HPLC/MS analysis reveals a side product with a mass corresponding to the loss of water from the peptide, often accompanied by racemization of the aspartic acid residue.[8]
-
Potential Causes:
-
The Asp(OtBu)-Ser sequence is prone to aspartimide formation, a side reaction catalyzed by both acids and bases.[8]
-
-
Solutions:
-
Use Appropriate Base: The use of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard; however, for sensitive sequences, a weaker base like sym-collidine may be considered to minimize side reactions.[3]
-
Minimize Piperidine Exposure: While necessary for Fmoc deprotection, prolonged exposure to piperidine can promote aspartimide formation. Adhere to optimized deprotection times.
-
Consider Alternative Protecting Groups: For sequences highly prone to this side reaction, using a backbone-protected aspartic acid derivative like Fmoc-Asp(ODmb)-OH in the preceding coupling step can mitigate this issue, though this would alter the specific dipeptide used.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a dipeptide instead of coupling Fmoc-Asp(OtBu)-OH followed by a pseudoproline monomer?
The primary reason is to overcome the steric hindrance of the pseudoproline's oxazolidine (B1195125) nitrogen.[9] Acylating this hindered nitrogen is difficult and often results in low yields. By using a pre-formed dipeptide, this challenging coupling step is circumvented, and the peptide chain is extended by two residues in a single, more efficient step.[9][10]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered couplings like those involving pseudoproline dipeptides, aminium/uronium salt-based reagents are generally preferred. HATU is often considered superior due to the formation of a more reactive OAt-ester, leading to faster and more complete reactions with a lower risk of racemization compared to HBTU.[5] Phosphonium salt-based reagents like PyBOP are also highly effective.[6] Carbodiimide-based activation with DIC/HOBt can also be used, though it may require longer reaction times.[11]
Q3: What is a typical reaction time for the coupling of this pseudoproline dipeptide?
A standard coupling time is 1-2 hours. However, due to the steric bulk, it is highly recommended to monitor the reaction for completion using a qualitative test like the Kaiser test.[4] If the test is positive for free amines, the reaction time should be extended, or a double coupling should be performed.
Q4: How can I monitor the completion of the coupling reaction?
Qualitative colorimetric tests performed on a small sample of resin beads are the most common methods.[2]
-
Kaiser Test: Detects free primary amines, turning the beads a dark blue or purple color if the coupling is incomplete. It is not reliable for secondary amines like proline.[1]
-
TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: A sensitive test for primary amines.[2]
Q5: Does the pseudoproline moiety need to be removed?
Yes, the oxazolidine ring of the pseudoproline is a temporary protecting group. It is designed to be stable during the Fmoc-SPPS cycles but is cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin, regenerating the native serine residue.[9][10]
Data Presentation
The following tables summarize general quantitative data for the coupling of sterically hindered amino acids, including pseudoproline dipeptides. Note that specific results for this compound may vary depending on the peptide sequence and synthesis conditions.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Equivalents (Reagent:Dipeptide:Base) | Typical Reaction Time | Relative Efficiency | Notes |
| HATU | 3.9 : 4 : 8 | 30-60 min | Very High | Generally considered the most effective for difficult couplings, though it can be more expensive.[5] |
| HBTU | 2 : 2 : 4 | 10-60 min | High | A reliable and commonly used reagent, but may be slightly less efficient than HATU for highly hindered couplings.[11] |
| HCTU | 3-5 : 3-5 : 6-10 | 1-2 hours | High | Similar in efficacy to HBTU but can be more stable and is reported to be less allergenic.[6][7] |
| PyBOP | 2 : 2 : 4 | 1-3 hours | High | A phosphonium-based reagent that is very efficient, with byproducts that are generally considered less hazardous than those of BOP.[6] |
| DIC/HOBt | 5.5 : 5 : - | 1-4 hours | Moderate-High | A cost-effective carbodiimide-based method. The reaction is generally slower than with onium salts.[11] |
Table 2: Troubleshooting Summary for Low Coupling Yield
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Positive Kaiser test after 2h coupling | Incomplete reaction due to steric hindrance | Perform a second coupling with fresh reagents for an additional 2h. | Complete coupling (negative Kaiser test). |
| Deletion of Asp-Ser in MS | Incomplete Fmoc deprotection of the previous residue | Increase Fmoc deprotection time (e.g., 2 x 10 min). | Reduction or elimination of the deletion product. |
| Low overall crude peptide yield | Peptide aggregation | Switch solvent from DMF to NMP; consider microwave synthesis. | Improved swelling and reagent accessibility, leading to higher yield. |
| Multiple side products in HPLC | Suboptimal activation/reagent degradation | Use fresh, high-purity reagents and a potent activator like HATU. | Cleaner crude product with fewer side-reaction peaks. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF. Add HATU (3.9 equivalents) and DIPEA (8 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.[5]
-
Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 3-5 (double coupling).
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
-
Sample Collection: After the coupling reaction, remove a few beads of resin and wash them thoroughly with DMF and then ethanol.
-
Reagent Preparation:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine.
-
-
Test Procedure: Place the washed resin beads in a small glass test tube. Add 2-3 drops of each solution (A, B, and C).
-
Heating: Heat the tube at 100-115°C for 3-5 minutes.[12]
-
Result Interpretation:
-
Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling yield.
Caption: Experimental workflow for pseudoproline dipeptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. kilobio.com [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
Taming "Difficult" Peptides: A Comparative HPLC Analysis of Aβ(21-30) Synthesized With and Without Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH
For researchers, scientists, and drug development professionals, the synthesis of aggregation-prone peptides, often termed "difficult sequences," presents a significant hurdle in drug discovery and basic research. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in low yields and complex crude products that are challenging to purify. This guide provides a comparative analysis of two synthetic strategies for a model difficult peptide, the amyloid beta fragment 21-30 (Aβ(21-30)), highlighting the impact of incorporating a pseudoproline dipeptide on the final purity as determined by High-Performance Liquid Chromatography (HPLC).
The Asp-Ser motif within a peptide sequence can contribute to aggregation and presents a synthetic challenge. The use of pre-formed pseudoproline dipeptides, such as Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH, is a powerful strategy to mitigate these issues. These dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of inter-chain hydrogen bonds that lead to aggregation.[1] This guide presents a case study comparing the synthesis of Aβ(21-30) using a standard Fmoc-amino acid approach versus a strategy employing this pseudoproline dipeptide.
Comparative HPLC Analysis of Crude Aβ(21-30)
The following tables summarize the expected HPLC analysis results for the crude Aβ(21-30) peptide synthesized using two different methods. The data is representative and based on the well-documented improvements in purity and yield when employing pseudoproline dipeptides for the synthesis of difficult sequences.[2][3]
Table 1: HPLC Analysis of Crude Aβ(21-30) - Standard Synthesis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 45.3 | Target Peptide (Aβ(21-30)) |
| 2 | 11.8 | 20.1 | Deletion Sequence (des-Gly) |
| 3 | 13.2 | 15.5 | Truncated Peptide |
| 4 | Various | 19.1 | Other Impurities |
Table 2: HPLC Analysis of Crude Aβ(21-30) - Pseudoproline Strategy
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 85.2 | Target Peptide (Aβ(21-30)) |
| 2 | 11.8 | 5.7 | Deletion Sequence (des-Gly) |
| 3 | 13.2 | 4.1 | Truncated Peptide |
| 4 | Various | 5.0 | Other Impurities |
The comparative data clearly illustrates the expected significant improvement in the purity of the crude peptide when Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH is utilized. The reduction in deletion and truncated sequences highlights the efficiency of the pseudoproline strategy in preventing on-resin aggregation and improving coupling efficiencies.
Experimental Protocols
Detailed methodologies for the synthesis and HPLC analysis of the Aβ(21-30) peptide are provided below.
Solid-Phase Peptide Synthesis (SPPS)
Model Peptide: Aβ(21-30) (Sequence: Ac-AEGDSGSGKV-NH₂)
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
Scale: 0.1 mmol
Instrumentation: Automated Peptide Synthesizer
General Synthesis Cycle:
-
Deprotection: 20% piperidine (B6355638) in dimethylformamide (DMF) (2 x 7 min).
-
Washing: DMF (5x), Isopropanol (2x), DMF (5x).
-
Coupling: 5 equivalents of Fmoc-amino acid, 4.9 equivalents of HCTU, and 10 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 45 minutes.
-
Washing: DMF (5x).
Method A: Standard Synthesis Protocol
The peptide was assembled using the general synthesis cycle with the following standard Fmoc-amino acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH. The N-terminus was acetylated on-resin using a solution of acetic anhydride (B1165640) and DIPEA in DMF.
Method B: Pseudoproline Synthesis Protocol
The synthesis followed the general protocol with the exception of the Asp-Ser diassembled. Instead of sequential coupling of Fmoc-Ser(tBu)-OH and Fmoc-Asp(OtBu)-OH, the pre-formed dipeptide Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH was coupled in a single step. Subsequent amino acids were coupled as per the standard protocol. The N-terminus was acetylated as in Method A.
Peptide Cleavage and Precipitation:
Following completion of the synthesis, the resin was washed with dichloromethane (B109758) (DCM) and dried under vacuum. The peptide was cleaved from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours at room temperature. The cleavage solution was collected, and the peptide was precipitated with cold diethyl ether. The precipitated peptide was centrifuged, washed with cold ether, and dried under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% TFA in HPLC-grade water.
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 32 | 95 |
| 35 | 95 |
| 37 | 5 |
| 40 | 5 |
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 220 nm.
Sample Preparation: The crude, dried peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying principle of how pseudoproline dipeptides function to improve peptide synthesis.
Caption: A generalized workflow for solid-phase peptide synthesis and subsequent HPLC analysis.
Caption: Mechanism of action for pseudoproline dipeptides in preventing peptide aggregation.
References
Mass spectrometry to confirm pseudoproline incorporation and removal
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing mass spectrometry to confirm the successful incorporation and subsequent removal of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS), with a comparative look at alternative analytical techniques.
The incorporation of pseudoproline dipeptides is a widely adopted strategy to disrupt secondary structure formation during SPPS, thereby mitigating peptide aggregation and improving synthesis yields.[1] The successful incorporation of these moieties and their complete removal during the final cleavage step are critical for the synthesis of the target peptide in its native form. Mass spectrometry (MS) stands out as a primary analytical tool for monitoring these crucial steps. This guide provides a detailed comparison of MS with other analytical techniques, supported by experimental protocols and data, to assist researchers in optimizing their peptide synthesis workflows.
Comparing Analytical Techniques for Pseudoproline Analysis
While mass spectrometry is a powerful and widely used tool, other techniques can also provide valuable information regarding pseudoproline incorporation and removal. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or sequence confirmation.
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy | Edman Degradation |
| Primary Use | Confirmation of mass, quantification of incorporation & removal | Structural confirmation, conformational analysis | N-terminal sequence verification |
| Sample Requirement | Low (picomole to femtomole) | High (micromole to millimole) | Low (picomole) |
| Throughput | High | Low | Low |
| Quantitative Capability | Excellent for relative quantification | Good for quantification of pure samples | Not typically used for quantification of modifications |
| Information Provided | Molecular weight of intact peptide and fragments | 3D structure, conformation, presence of pseudoproline ring | N-terminal amino acid sequence |
| Key Advantage | High sensitivity and mass accuracy for detecting small mass changes | Provides detailed structural information | Confirms the N-terminal sequence post-cleavage |
| Limitations | Indirect structural information, potential for artifacts | Lower sensitivity, complex data analysis | Only analyzes the N-terminus, cannot detect internal modifications |
Quantitative Analysis of Pseudoproline Removal by Mass Spectrometry
The removal of the pseudoproline moiety, which is an oxazolidine (B1195125) or thiazolidine (B150603) ring, is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage from the solid support.[2] Incomplete removal results in a peptide with a higher molecular weight than the target peptide. This mass difference can be readily detected and quantified by LC-MS.
For instance, the incomplete removal of a dimethylated pseudoproline (from serine or threonine) results in a mass increase of approximately 40 Da compared to the fully deprotected peptide.
A time-course analysis of the cleavage reaction using LC-MS allows for the optimization of the deprotection step. The following table presents data from a study on the acidolysis of cysteine-based pseudoprolines, which are known to be more stable than their serine and threonine counterparts.
| Peptide Sequence | Cleavage Time (1h in 95% TFA) | % Pseudoproline Remaining | % Deprotected Peptide |
| Ac-Ser(tBu)-Cys(ψMe,Mepro)-NH2 | 1 hour | 65% | 35% |
| Ac-Ala-Cys(ψMe,Mepro)-NH2 | 1 hour | 85% | 15% |
| Ac-Ser-Cys(ψMe,Mepro)-Gly-OH | 1 hour | 0% | 100% |
Data adapted from a study on cysteine pseudoproline lability, demonstrating the use of LC-MS for quantification.[3]
Complete removal for the first two peptides required 4 and 6 hours of TFA treatment, respectively.[3] This highlights the importance of optimizing cleavage conditions and verifying complete deprotection.
Experimental Protocols
Peptide Cleavage and Pseudoproline Removal
This protocol outlines a general procedure for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of the pseudoproline protecting group.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]
-
Cold diethyl ether
-
Centrifuge
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Wash the peptide-resin with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin).
-
Dry the resin under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for the desired time (e.g., 2-4 hours). A time-course experiment is recommended to optimize the cleavage time.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen and then under vacuum.
LC-MS Analysis of Pseudoproline Removal
This protocol describes the analysis of the cleaved peptide by LC-MS to confirm the removal of the pseudoproline.
Materials:
-
Cleaved and dried peptide
-
LC-MS system (e.g., coupled to an Orbitrap or Q-TOF mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
Peptide standard of the expected final product (if available)
Procedure:
-
Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS system.
-
Separate the peptides using a suitable gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Analyze the data to identify the peak corresponding to the target peptide and any peak corresponding to the peptide with the pseudoproline still attached (mass will be ~40 Da higher for dimethylated pseudoproline).
-
Quantify the relative peak areas to determine the percentage of complete removal.
Visualization of Workflows
Experimental Workflow for Pseudoproline Analysis
Caption: Workflow for pseudoproline incorporation, cleavage, and analysis.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
Mass spectrometry is an indispensable tool for confirming the incorporation and removal of pseudoproline dipeptides in peptide synthesis. Its high sensitivity, quantitative capabilities, and high throughput make it the method of choice for routine monitoring and optimization of the cleavage process. While alternative techniques such as NMR and Edman degradation provide valuable orthogonal information, LC-MS offers the most practical and efficient solution for ensuring the successful synthesis of the target peptide. By following robust experimental protocols and carefully analyzing the resulting data, researchers can confidently navigate the challenges of synthesizing complex peptides.
References
Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to Pseudoproline Dipeptides, Featuring Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), overcoming peptide aggregation is a critical hurdle. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges, enhancing synthesis efficiency, purity, and yield. This guide provides a detailed comparison of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH with other pseudoproline dipeptides, supported by experimental data and detailed protocols.
Pseudoproline dipeptides are synthetically modified building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1][2] By forming a temporary, proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring structure, they introduce a "kink" into the growing peptide backbone.[3][4] This conformational disruption effectively breaks the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets, a primary cause of aggregation during SPPS.[4] The native amino acid residue is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[2][3]
This compound is a specialized pseudoproline dipeptide designed for incorporation at Asp-Ser sequences.[5][6] Beyond its primary role in preventing aggregation, it also effectively minimizes the formation of aspartimide, a common side reaction involving the aspartic acid side chain that can lead to impurities.[6]
Performance Comparison in the Synthesis of "Difficult" Peptides
The true measure of a pseudoproline dipeptide's efficacy lies in its performance during the synthesis of notoriously challenging, aggregation-prone peptide sequences. The following tables summarize the qualitative and quantitative improvements observed in the synthesis of well-documented "difficult" peptides.
| Peptide Sequence | Synthesis without Pseudoproline Dipeptides | Synthesis with Pseudoproline Dipeptides | Key Improvement |
| Human Amylin (hIAPP) | Synthesis of the 37-residue peptide is nearly impossible, yielding only trace amounts of the desired product.[2][7] | Successful synthesis with high yield and purity, enabling further structural and functional studies.[2][7][8] | Enables the synthesis of an otherwise inaccessible peptide. |
| Amyloid-β (Aβ) Peptides | Low yields and significant aggregation-related impurities are common. | Improved yields and purity, facilitating research into Alzheimer's disease. | Higher quality and quantity of a critical research peptide. |
| Villin Headpiece Subdomain | Synthesis of this 35-residue, highly structured peptide can be challenging due to its folding propensity on-resin. | Facilitates a more efficient and higher-purity synthesis.[9] | Overcomes on-resin folding issues for structured peptides. |
Quantitative Data from Human Amylin Synthesis
While direct side-by-side comparisons of different pseudoproline dipeptides are not always available in the literature, the dramatic improvement upon their inclusion is well-documented. For instance, a study on the synthesis of human Amylin (1-37) highlighted the following:
| Synthesis Strategy | Crude Product Purity (HPLC) | Overall Yield |
| Standard Fmoc-SPPS | Very low, multiple impurities | Trace amounts |
| With Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH and other pseudoprolines | High purity, single major peak | Significantly improved, enabling purification and characterization.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for SPPS using pseudoproline dipeptides and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc-SPPS of a generic peptide on a Rink Amide resin, incorporating a pseudoproline dipeptide.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DI PEA (8 equivalents) to the mixture and add it to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin as described in step 2.3.
-
-
Pseudoproline Dipeptide Coupling:
-
Couple the Fmoc-pseudoproline dipeptide (e.g., this compound) using the same procedure as a standard amino acid (step 3). A slightly longer coupling time (2-4 hours) may be beneficial.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analytical HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Purification (Preparative HPLC):
-
Use a larger dimension C18 column.
-
Employ a gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peak.
-
-
Purity Confirmation: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the final peptide.[10][11][12][13][14]
Visualizing Workflows and Pathways
Logical Workflow for Peptide Synthesis and Analysis
Amyloid-β Aggregation Pathway
The synthesis of peptides like amyloid-β, facilitated by pseudoproline dipeptides, is crucial for studying disease-related signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. bachem.com [bachem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. peptide.com [peptide.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A thermostable 35-residue subdomain within villin headpiece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Head-to-Head Comparison: Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH vs. Dmb-Dipeptides for Aggregation Prevention in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), particularly when dealing with "difficult sequences" prone to aggregation, the choice of aggregation-disrupting strategy is critical. This guide provides an objective comparison between two powerful tools: the pseudoproline dipeptide Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH and the backbone-protected Dmb-dipeptides.
Peptide aggregation during SPPS is a significant hurdle that can lead to incomplete reactions, low yields, and challenging purifications. Both this compound and Dmb-dipeptides are designed to mitigate these issues by disrupting the formation of secondary structures, primarily β-sheets, which are the main cause of aggregation.
Mechanism of Action
This compound , a type of pseudoproline dipeptide, introduces a temporary proline-like "kink" into the peptide backbone at the Asp-Ser motif.[1] This is achieved through the formation of a TFA-labile oxazolidine (B1195125) ring involving the serine residue.[2] The induced cis-amide bond disrupts the inter-chain hydrogen bonding that facilitates aggregation.[3] The native peptide sequence is fully restored upon final cleavage with trifluoroacetic acid (TFA).
Dmb-dipeptides , on the other hand, employ a backbone protection strategy. A 2,4-dimethoxybenzyl (Dmb) group is attached to the amide nitrogen of an amino acid, typically glycine, within a dipeptide unit (e.g., Fmoc-Ala-(Dmb)Gly-OH).[4] This bulky group physically prevents the amide from participating in hydrogen bonding, thereby disrupting secondary structure formation.[5] Like pseudoprolines, the Dmb group is labile to standard TFA cleavage conditions.[4]
Diagram of Aggregation Prevention Mechanisms
Caption: Mechanisms of aggregation prevention in SPPS.
Performance Comparison: Quantitative Data
| Strategy | Peptide Sequence | Purity (Crude) | Yield (Crude) | Reference |
| Pseudoproline Dipeptide | Talpha1 (1-16) with pseudoprolines | Excellent (visually clean HPLC) | Not specified | A comparative study showed significant improvement over standard synthesis. |
| Dmb-related Backbone Protection (Hmnb) | ACP(65-74) | Good (visually clean HPLC) | Not specified | A study on Hmnb, a related strategy, showed high purity. |
| Standard SPPS | Talpha1 (1-16) | Very low purity (multiple peaks) | Not specified | A comparative study showed significant improvement over standard synthesis. |
Note: The data above is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions. However, it illustrates the significant improvement both strategies offer over standard SPPS. A comparative study between Hmb-protected amino acids (related to Dmb) and pseudoproline building blocks concluded that pseudoproline incorporation was superior due to slower and incomplete coupling of the amino acid following the Hmb-protected residue.[6]
Key Advantages and Disadvantages
| Feature | This compound | Dmb-Dipeptides |
| Mechanism | Introduces a backbone "kink" | Backbone amide protection |
| Applicability | Specific to Xaa-Ser and Xaa-Thr sequences | More versatile, commonly used for Xaa-Gly sequences |
| Coupling Efficiency | Generally high coupling efficiency of subsequent residues | Can sometimes lead to slower coupling of the next amino acid due to steric hindrance |
| Aspartimide Formation | Effective at preventing aspartimide formation in Asp-Ser sequences[7] | Highly effective at preventing aspartimide formation, especially in Asp-Gly sequences[8] |
| Cost | Generally higher cost per dipeptide | Can be more cost-effective depending on the specific dipeptide |
Experimental Protocols
Below are generalized manual SPPS protocols for the incorporation of this compound and a Dmb-dipeptide into a growing peptide chain on a solid support resin.
Protocol 1: Incorporation of this compound
Diagram of the Experimental Workflow
Caption: Workflow for pseudoproline dipeptide incorporation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100 mg, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HCTU (3 equivalents) in DMF (1 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Incorporation of a Dmb-Dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH)
Diagram of the Experimental Workflow
Caption: Workflow for Dmb-dipeptide incorporation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100 mg, 0.5 mmol/g) in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-Dmb-dipeptide (3 equivalents) and HATU (3 equivalents) in DMF (1 mL).
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Confirmation of Coupling: Perform a Kaiser test.
Conclusion and Recommendations
Both this compound and Dmb-dipeptides are highly effective strategies for overcoming peptide aggregation in SPPS, leading to significant improvements in crude peptide purity and overall synthesis success.
-
This compound is an excellent choice when an Asp-Ser motif is present in a region susceptible to aggregation. Its ability to induce a strong structural kink makes it a very powerful tool.
-
Dmb-dipeptides offer greater versatility as they are not limited to Ser/Thr-containing sequences and are particularly advantageous for sequences containing Glycine. They are also the preferred method for preventing aspartimide formation at Asp-Gly junctions.
The choice between the two will depend on the specific peptide sequence, the location of aggregation-prone regions, and the presence of motifs susceptible to side reactions like aspartimide formation. For particularly challenging syntheses, a combination of different strategies, including the use of both pseudoproline and Dmb-dipeptides at different locations within the same peptide, may be the most effective approach.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
A Comparative Guide to Aggregation Inhibitors in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. However, the synthesis of "difficult sequences," particularly those prone to aggregation, remains a significant challenge, often leading to low yields and impure products. This guide provides an objective comparison of various aggregation inhibitors and strategies, supported by experimental data, to aid researchers in optimizing their peptide synthesis protocols.
Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable β-sheet structures. This can hinder reagent access to the reactive sites on the resin, resulting in incomplete coupling and deprotection steps.
Strategies to Mitigate Peptide Aggregation
A variety of chemical and physical strategies have been developed to disrupt peptide aggregation during SPPS. These can be broadly categorized as:
-
Backbone Protection: Introducing temporary modifications to the peptide backbone to disrupt hydrogen bonding.
-
Optimized Coupling Reagents: Utilizing additives and reagents that enhance coupling efficiency and reduce side reactions.
-
Microwave-Assisted Synthesis: Employing microwave energy to accelerate reactions and disrupt aggregation.
-
Specialized Resins and Linkers: Using solid supports and linkers designed to improve solvation and reduce steric hindrance.
The following diagram illustrates the logical relationship between the problem of peptide aggregation and the various mitigation strategies.
Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Peptides Synthesized with Pseudoprolines
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable aspect of quality control. The incorporation of pseudoproline dipeptides, a valuable strategy to disrupt aggregation and enhance synthesis efficiency, introduces unique challenges to downstream analytical assessment. This guide provides an objective comparison of key analytical methods for determining the purity of these complex peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategies.
The introduction of pseudoproline (ΨPro) dipeptides, typically derived from serine, threonine, or cysteine, is a powerful tool in solid-phase peptide synthesis (SPPS) to mitigate on-resin aggregation and improve the yield and purity of the crude product.[1][2][3] However, the very nature of these modifications necessitates a robust and orthogonal analytical approach to accurately characterize the final peptide product and identify potential impurities. These can include deletion sequences, truncated peptides, and by-products arising from the pseudoproline chemistry itself, such as aspartimide formation or incomplete deprotection.[1][4]
This guide will delve into the three primary analytical techniques employed for peptide purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), with a specific focus on their application to pseudoproline-containing peptides.
Comparative Analysis of Analytical Methods
The choice of analytical method, or a combination thereof, is pivotal for the comprehensive characterization of synthetic peptides. The following table summarizes the primary applications and performance characteristics of the most commonly employed orthogonal techniques for purity assessment of pseudoproline-containing peptides.
| Analytical Method | Principle of Separation | Information Provided | Key Strengths for ΨPro Peptides | Potential Challenges with ΨPro Peptides | Typical Purity Determination |
| RP-HPLC | Hydrophobicity | Retention time, Peak area (% purity) | High resolution for separating closely related impurities.[5][6] | Pseudoproline may alter retention time compared to the native peptide, requiring careful peak identification.[5] | Relative purity based on UV absorbance at 214 nm.[7][8] |
| LC-MS | Hydrophobicity and Mass-to-Charge Ratio (m/z) | Molecular weight confirmation, Impurity identification, Sequence verification (MS/MS) | Unambiguous identification of the target peptide and impurities, including those specific to pseudoproline synthesis.[8] | Potential for mass spectrometry artifacts, such as higher-than-expected molecular weights, requiring careful data interpretation.[9] | Purity assessment based on extracted ion chromatograms. |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | Electrophoretic mobility, Peak area (% purity) | Orthogonal selectivity to RP-HPLC, effective for separating isomers and charged impurities.[4][10] | Hydrophobic peptides may require the use of organic modifiers in the buffer to prevent adsorption to the capillary wall. | Relative purity based on UV absorbance. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the peptide being analyzed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target peptide from synthesis-related impurities based on hydrophobicity and to quantify its purity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[7]
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.[7]
-
Sample Injection: Inject a known concentration of the peptide sample (e.g., 1 mg/mL).
-
Gradient Elution: Apply a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.[7] The gradient should be optimized to achieve the best separation of the main peptide peak from any impurities. For pseudoproline-containing peptides, a shallower gradient may be necessary to resolve subtle differences in hydrophobicity.[11]
-
Detection: Monitor the elution profile at 214 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues.[7][8]
-
Purity Calculation: Calculate the purity by determining the area of the main peptide peak as a percentage of the total peak area in the chromatogram.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and to identify impurities, including those that may be unique to pseudoproline chemistry.
Materials:
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
-
RP-HPLC setup as described above
-
Formic acid (for MS-compatible mobile phases)
Procedure:
-
LC Separation: Perform the RP-HPLC separation as described above. For MS detection, it is often preferable to use a mobile phase containing 0.1% formic acid instead of TFA to minimize ion suppression.
-
Mass Spectrometry Parameters: Optimize the mass spectrometer settings for peptide analysis. Key parameters to consider include:
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the peptide and potential impurities.
-
Ionization Mode: Use positive ion mode for most peptides.
-
Fragmentation (MS/MS): For impurity identification, select the precursor ion of interest and subject it to fragmentation (e.g., collision-induced dissociation) to obtain sequence information.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical mass of the target peptide to confirm its presence and retention time.
-
Analyze the mass spectra of other peaks in the chromatogram to identify potential impurities. Be aware of potential artifacts with pseudoproline-containing peptides, such as the observation of higher-than-expected molecular weights, which may require further investigation.[9]
-
Capillary Electrophoresis (CE)
Objective: To provide an orthogonal separation mechanism to RP-HPLC for purity assessment, particularly for charged or isomeric impurities.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): e.g., 50 mM phosphate (B84403) buffer, pH 2.5
-
Peptide sample dissolved in water or BGE
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
Sample Injection: Inject the peptide sample using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a voltage (e.g., 20-30 kV) across the capillary. Peptides will migrate according to their charge-to-size ratio.
-
Detection: Monitor the separation at 200-214 nm.
-
Purity Analysis: Assess the purity based on the peak area of the main component relative to the total peak area in the electropherogram. For hydrophobic pseudoproline-containing peptides, the addition of organic modifiers to the BGE may be necessary to improve resolution and prevent wall interactions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a peptide synthesized with pseudoprolines, incorporating orthogonal analytical methods.
Caption: A typical workflow for the purity assessment of pseudoproline-containing peptides.
Logical Relationship of Analytical Data
The following diagram illustrates the logical relationship and decision-making process based on the data obtained from the different analytical methods.
References
- 1. peptide.com [peptide.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chempep.com [chempep.com]
- 10. Optimization of mass spectrometric parameters improve the identification performance of capillary zone electrophoresis for single-shot bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to NMR Analysis for Structural Confirmation of Pseudoproline-Containing Peptides
For researchers, scientists, and drug development professionals, confirming the three-dimensional structure of peptides is a critical step in understanding their biological function and advancing therapeutic design. The incorporation of pseudoproline (ΨPro) residues—a valuable tool for disrupting secondary structures and enhancing solubility in peptide synthesis—introduces a conformational heterogeneity that necessitates robust analytical techniques for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier method for characterizing these complex peptides in solution.
This guide provides a comprehensive comparison of NMR techniques for the structural analysis of pseudoproline-containing peptides, supported by experimental data and detailed protocols.
The Impact of Pseudoproline on Peptide Conformation
Pseudoproline dipeptides are formed by the cyclization of a serine, threonine, or cysteine residue with an aldehyde or ketone. This creates an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively, which mimics the five-membered ring of proline. This structural modification introduces a "kink" in the peptide backbone, effectively disrupting the formation of undesirable secondary structures like β-sheets during solid-phase peptide synthesis.
A key consequence of incorporating a pseudoproline residue is its influence on the preceding Xaa-ΨPro amide bond. Similar to the Xaa-Pro bond, the Xaa-ΨPro bond can exist in either a cis or trans conformation. The ratio of these two isomers is influenced by the specific type of pseudoproline and the nature of the neighboring amino acid residues. NMR spectroscopy is the most powerful technique to quantify the populations of these co-existing isomers. In solution, the major conformer observed for many pseudoproline-containing dipeptides is that in which the amide bond between the pseudoproline and the preceding amino acid is cis.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
A suite of two-dimensional (2D) NMR experiments is employed to unravel the structure of pseudoproline-containing peptides. Each experiment provides unique information about the connectivity and spatial proximity of atoms within the peptide.
| NMR Technique | Information Provided | Application to Pseudoproline Peptides | Alternative Methods & Comparison |
| COSY (Correlation Spectroscopy) | Shows through-bond scalar couplings between protons, typically over 2-3 bonds. | Identifies coupled protons within an amino acid residue (e.g., Hα-Hβ), aiding in the assignment of spin systems. | Less effective for differentiating cis/trans isomers directly. TOCSY is often more informative for complete spin system identification. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, even if they are not directly coupled. | Crucial for identifying the complete set of proton resonances belonging to a single amino acid residue, including the pseudoproline ring protons. | Provides more comprehensive intra-residue information than COSY. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are close in proximity (typically < 5 Å), regardless of bond connectivity. | Essential for determining the cis or trans conformation of the Xaa-ΨPro bond by observing specific inter-residue NOEs. Also provides crucial distance restraints for 3D structure calculation. | ROESY is a valuable alternative, especially for medium-sized peptides where the NOE may be close to zero. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, it detects through-space correlations. The ROE is always positive, making it reliable for molecules of all sizes. | Particularly useful for distinguishing cis and trans isomers in medium-sized peptides where NOESY signals can be ambiguous or absent. It also helps to differentiate between true NOEs and artifacts from chemical exchange. | Often used in conjunction with NOESY to confirm spatial proximities and identify exchange cross-peaks. |
The key to distinguishing between the cis and trans isomers of the Xaa-ΨPro bond lies in the analysis of specific Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peaks. For the trans isomer, a strong NOE/ROE is expected between the α-proton of the Xaa residue (Hαi-1) and the δ-protons of the pseudoproline ring (Hδi). Conversely, for the cis isomer, a strong NOE/ROE is observed between the α-protons of the Xaa and pseudoproline residues (Hαi-1 and Hαi).
Quantitative Data: Cis/Trans Ratios in Pseudoproline-Containing Dipeptides
The following table summarizes the experimentally determined ratios of cis to trans conformers for a series of threonine-derived pseudoproline-containing dipeptides, as determined by ¹H NMR. This data highlights the influence of the N-terminal amino acid on the conformational equilibrium.
| Dipeptide | N-terminus Protection | Cis:Trans Ratio |
| Fmoc-Ala-Thr(ΨMe,MePro)-OH | Fmoc | 95:5 |
| Fmoc-Val-Thr(ΨMe,MePro)-OH | Fmoc | 95:5 |
| Fmoc-Phe-Thr(ΨMe,MePro)-OH | Fmoc | 95:5 |
| Fmoc-Gly-Thr(ΨMe,MePro)-OH | Fmoc | 90:10 |
| H-Ala-Thr(ΨMe,MePro)-OH | None | 60:40 |
| H-Val-Thr(ΨMe,MePro)-OH | None | 75:25 |
| H-Phe-Thr(ΨMe,MePro)-OH | None | 80:20 |
| H-Gly-Thr(ΨMe,MePro)-OH | None | 50:50 |
Experimental Protocols
Sample Preparation
-
Peptide Purity and Concentration : Ensure the peptide sample is of high purity (>95%) to minimize interference from impurities. A typical concentration for 2D NMR experiments is 1-5 mM.
-
Solvent : To observe exchangeable amide protons, dissolve the peptide in a 90% H₂O / 10% D₂O mixture. The D₂O provides the lock signal for the spectrometer.
-
pH : Adjust the pH of the sample to a range of 4-6. This slows down the exchange rate of amide protons with the solvent, making them observable in the NMR spectra.
-
Internal Standard : Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing (set to 0 ppm).
NMR Data Acquisition
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H-¹H TOCSY :
-
Pulse Program : Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Mixing Time : A mixing time of 60-80 ms (B15284909) is typically sufficient to observe correlations throughout the entire amino acid spin system.[1]
-
Spectral Width : Set the spectral width to cover all proton resonances (typically 12-16 ppm).
-
Data Points : Acquire at least 2048 points in the direct dimension (F2) and 512 points in the indirect dimension (F1).
-
-
¹H-¹H NOESY :
-
Pulse Program : Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).[1]
-
Mixing Time : The mixing time is a crucial parameter that needs to be optimized. For peptides, a range of 150-400 ms is common.[1] Shorter mixing times are used to observe strong NOEs and minimize spin diffusion, while longer mixing times can reveal weaker, long-range interactions. A series of NOESY experiments with varying mixing times can be beneficial.
-
Acquisition Parameters : Use similar spectral widths and data points as in the TOCSY experiment.
-
-
¹H-¹H ROESY :
-
Pulse Program : Use a standard ROESY pulse sequence with water suppression (e.g., roesyesgpph).
-
Mixing Time : A typical ROESY mixing time for peptides is in the range of 150-250 ms.[1]
-
Spin-Lock Field : Ensure an appropriate spin-lock field strength is used to avoid artifacts.
-
Data Processing and Analysis
-
Processing : Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This involves applying a window function (e.g., sine-bell), zero-filling, and Fourier transformation.
-
Resonance Assignment :
-
Use the TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
Use the NOESY and/or ROESY spectra to sequentially connect the assigned spin systems by identifying inter-residue Hαi-1-HNi and other short-range NOEs/ROEs.
-
-
Cis/Trans Isomer Identification :
-
Carefully analyze the NOESY/ROESY spectra for the key diagnostic cross-peaks:
-
Trans isomer : Strong Hαi-1 to Hδi (pseudoproline) correlation.
-
Cis isomer : Strong Hαi-1 to Hαi (pseudoproline) correlation.
-
-
Integrate the corresponding cross-peaks for the cis and trans isomers to determine their relative populations.
-
Characteristic differences in the ¹³C chemical shifts of the pseudoproline ring carbons (Cβ and Cγ) can also be used for confirmation if a ¹H-¹³C HSQC spectrum is acquired.[2]
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for NMR analysis of pseudoproline-containing peptides.
Caption: Logical relationships in the sequential assignment process using 2D NMR.
References
A Comparative Guide to Coupling Reagents for Pseudoproline Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of pseudoproline dipeptides is a key methodology in modern solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation, thereby mitigating aggregation and enhancing coupling efficiency, especially in long or "difficult" sequences.[1][2] The choice of coupling reagent is paramount to the successful incorporation of these valuable building blocks, directly impacting reaction kinetics, yield, purity, and the stereochemical integrity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents for the synthesis of pseudoproline dipeptides, supported by experimental data and detailed protocols.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent for pseudoproline dipeptide incorporation hinges on a balance of reactivity, suppression of side reactions (particularly racemization), and cost-effectiveness. Uronium/aminium and phosphonium (B103445) salt-based reagents are predominantly used due to their high efficiency.[3][4] Below is a summary of the performance of several widely used coupling reagents.
| Coupling Reagent | Chemical Name | Key Strengths | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | High coupling efficiency, fast reaction kinetics, and low racemization rates.[3] Particularly effective for sterically hindered couplings. | Higher cost compared to some alternatives. Can potentially react with the N-terminal amine if used in excess. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A robust and widely used reagent with a long history of successful applications in SPPS.[5] Cost-effective. | Generally lower reactivity and higher risk of racemization compared to HATU.[3] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency comparable to HATU, often at a lower cost.[6][7] Fast reaction times have been reported for syntheses involving pseudoproline dipeptides.[6] | As a benzotriazole-based reagent, it carries a potential, though low, risk of being an allergen. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency, often exceeding that of HBTU and comparable to HATU.[3] By-products are water-soluble, facilitating easier purification. Considered a safer alternative to benzotriazole-based reagents. | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A well-established phosphonium salt reagent with good performance in a variety of coupling reactions.[8] | Can be less effective for particularly difficult couplings compared to HATU or COMU. |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar in performance to HBTU and is another cost-effective option for routine peptide synthesis.[5] | Similar to HBTU, may exhibit lower reactivity and a higher propensity for racemization than more advanced reagents.[5] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classical and cost-effective carbodiimide-based coupling method. The use of HOBt helps to suppress racemization.[5] | The diisopropylurea byproduct of DIC can be difficult to remove. The combination has been shown to increase racemization of proline in some cases.[9] |
| T3P® | Propanephosphonic acid anhydride | A "green" coupling reagent with non-toxic and water-soluble by-products, simplifying workup.[10][11][12] It has shown high efficiency and low epimerization in solution-phase synthesis and has been adapted for solid-phase applications.[10][13][14] | Less commonly used in routine solid-phase peptide synthesis compared to onium salts, and its performance with pseudoproline dipeptides is less documented. |
Experimental Protocols
The following are detailed methodologies for the manual coupling of pseudoproline dipeptides using common coupling reagents in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Coupling with Uronium/Aminium or Phosphonium Reagents (HATU, HBTU, HCTU, TBTU, PyBOP)
This protocol is adapted for a standard solid-phase synthesis on a resin support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling:
-
In a separate reaction vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, HBTU, HCTU, TBTU, or PyBOP; 5 equivalents) in a minimum volume of DMF or N-methyl-2-pyrrolidone (NMP).[8]
-
Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
3. Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines, indicating an incomplete coupling reaction.
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
4. Chain Elongation:
-
Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Protocol 2: Coupling with DIC/HOBt
1. Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
2. Amino Acid Coupling:
-
In a separate reaction vessel, dissolve the pseudoproline dipeptide (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry and agitate the reaction mixture for 1-2 hours at room temperature.
3. Monitoring and Washing:
-
Monitor the reaction and wash the resin as described in Protocol 1.
Mandatory Visualizations
General Workflow for Pseudoproline Dipeptide Coupling in SPPS
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating a pseudoproline dipeptide.
Caption: Workflow for the incorporation of a pseudoproline dipeptide in solid-phase peptide synthesis.
Logical Relationship of Coupling Reagent Selection Factors
This diagram outlines the key considerations when selecting a coupling reagent for pseudoproline dipeptide synthesis.
Caption: Key factors influencing the choice of a coupling reagent for pseudoproline dipeptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. curiaglobal.com [curiaglobal.com]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Unlocking Higher Yields and Purity: The Impact of Pseudoproline Dipeptides in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenges of dealing with "difficult sequences"—those prone to aggregation and leading to low yields and purity—are all too familiar. The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to overcome these hurdles. This guide provides a comprehensive comparison of peptide synthesis outcomes with and without the use of pseudoproline dipeptides, supported by experimental data and detailed protocols.
Pseudoproline dipeptides are synthetically modified building blocks that introduce a temporary "kink" in the growing peptide chain. This structural disruption effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2] By preventing this aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to more efficient coupling reactions and, ultimately, a significant improvement in the final peptide yield and purity.[3][4]
The benefits of utilizing pseudoproline dipeptides are particularly pronounced in the synthesis of long, hydrophobic, or otherwise aggregation-prone peptides. In some cases, the use of a single pseudoproline dipeptide can result in a tenfold increase in product yield.[4][5] Beyond improving yield and purity, these dipeptides also offer the advantages of enhanced solubility of the crude peptide, which simplifies the purification process, and a reduction in racemization, particularly when the pseudoproline is at the C-terminus.[3]
Comparative Analysis: Peptide Yield and Purity
The true impact of pseudoproline dipeptides is best illustrated through a direct comparison of synthesis outcomes for challenging peptide sequences. The following tables summarize quantitative data from studies on notoriously difficult peptides, such as human Islet Amyloid Polypeptide (hIAPP) and fragments of Amyloid Beta (Aβ).
| Peptide Sequence | Synthesis Strategy | Crude Peptide Purity (%) | Isolated Yield (%) | Reference |
| hIAPP (8-37) | Standard Fmoc-SPPS | Trace amounts of desired product | Not reported (very low) | [2] |
| hIAPP (8-37) | With Pseudoproline Dipeptides | High (sufficient for disulfide bond formation) | High | [2] |
| Aβ (1-42) | Standard Fmoc-SPPS | 56 | 85 (crude) | [6] |
| Aβ (1-42) | With Pseudoproline Dipeptides | Improved | Substantially improved | [7][8] |
| Caveolin-1 fragment (54-mer) | Standard Fmoc-SPPS | Difficult to synthesize due to aggregation | Not reported (very low) | [1] |
| Caveolin-1 fragment (54-mer) | With Pseudoproline Dipeptides | Successful synthesis achieved | Not explicitly quantified, but successful | [4] |
Note: Quantitative data for direct comparisons are often presented descriptively in the literature. "High" and "Improved" indicate a significant, though not always numerically specified, enhancement over the standard method.
Mechanism of Action: Disrupting Aggregation
The efficacy of pseudoproline dipeptides lies in their unique structural properties. Derived from serine, threonine, or cysteine residues, they feature a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring.[2] This ring structure mimics the conformational kink of a proline residue, which disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheets and other aggregates.[1][3] This mechanism is visualized in the workflow below.
Experimental Protocols
General Fmoc-SPPS Protocol for Pseudoproline Dipeptide Incorporation
This protocol outlines the key steps for incorporating a pseudoproline dipeptide into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the C-terminal amino acid of the target peptide (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
3. Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (3 equivalents relative to the resin loading) and a coupling activator, such as HOBt (1-hydroxybenzotriazole) (3 equivalents), in a minimal volume of DMF/DCM (2:1).
-
Add a coupling reagent, such as DIPCDI (N,N'-diisopropylcarbodiimide) (3 equivalents), and allow the mixture to pre-activate for 10 minutes.
-
Add the activated pseudoproline dipeptide solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (B49086) test.
-
Wash the resin thoroughly with DMF and DCM.
4. Subsequent Amino Acid Couplings:
-
Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT). The pseudoproline's oxazolidine/thiazolidine ring is also cleaved during this step, reverting it to the native serine, threonine, or cysteine residue.[1][3]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
6. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity and confirm the identity of the final peptide using analytical RP-HPLC and mass spectrometry.[9]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in a solid-phase peptide synthesis workflow, highlighting the integration of pseudoproline dipeptides.
Conclusion
The use of pseudoproline dipeptides represents a significant advancement in solid-phase peptide synthesis, particularly for overcoming the challenges associated with difficult sequences. By effectively disrupting peptide aggregation, these specialized building blocks lead to demonstrably higher crude peptide purity and isolated yields. For researchers striving to synthesize complex and aggregation-prone peptides, the incorporation of pseudoproline dipeptides is a highly recommended and often essential strategy for success.
References
- 1. chempep.com [chempep.com]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Navigating the Synthesis of Difficult Peptides: A Guide to Alternatives Beyond Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences, overcoming aggregation and poor coupling efficiencies is a paramount challenge. While pseudoproline dipeptides have long been a valuable tool, a diverse array of alternative strategies has emerged, offering tailored solutions for navigating these "difficult sequences." This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your specific synthetic challenge.
Difficult peptide sequences, often rich in hydrophobic or β-branched amino acids, have a high propensity to form secondary structures on the solid-phase support. This aggregation can hinder reagent access, leading to incomplete reactions and the accumulation of deletion sequences, ultimately resulting in low yields and purification challenges. The introduction of "kink"-inducing elements or the modification of the peptide backbone and its environment are central to mitigating these issues. This guide explores the most effective and widely adopted alternatives to pseudoproline dipeptides.
Comparative Performance of Aggregation-Disrupting Strategies
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different methods in the synthesis of known difficult peptide sequences.
Table 1: Synthesis of the Jung-Redemann (JR) 10-mer (WFTTLISTIM-NH2)
| Strategy | Resin | Purity of Crude Product (%) | Isolated Yield (%) | Reference |
| Standard Fmoc-SPPS | Polystyrene | <5 | Not Reported | [1] |
| Depsipeptide | Polystyrene | Readily Assembled | Not Reported | [1] |
| Low-loaded PEG-based | PEGHN | Highest Purity | Not Reported | |
| Standard Fmoc-SPPS | DEG-PS | 41.0 | 52.6 | [2] |
Table 2: Synthesis of Aib-Containing Peptides
| Peptide | Strategy | Resin | Purity of Crude Product (%) | Reference |
| Aib-enkephalin | Standard (DMF) | ChemMatrix® | 53.0 | |
| Aib-enkephalin | Green SPPS (2-MeTHF) | ChemMatrix® | 81.9 - 95.0 | |
| Aib-ACP decapeptide | Standard (DMF) | ChemMatrix® | Lower Purity | |
| Aib-ACP decapeptide | Green SPPS (2-MeTHF at 40°C) | ChemMatrix® | 87.1 |
Table 3: Synthesis of β-Amyloid (1-42)
| Strategy | Resin | Purity of Crude Product (%) | Overall Yield (%) | Special Conditions | Reference |
| Convergent Approaches | PS or PEG-PS | Variable | Lower | Fragment condensation | [3] |
| Stepwise SPPS | ChemMatrix® | 91 | High | - | [3] |
| Microwave-Assisted SPPS | Not Specified | 68 (crude) | Not Reported | < 4 hours synthesis time | [4] |
In-Depth Look at Key Alternative Strategies
This section provides a detailed overview of the primary alternatives to pseudoproline dipeptides, including their mechanisms of action and key experimental considerations.
Backbone Amide Protection: Hmb and Dmb Derivatives
Backbone amide protection involves the temporary modification of the amide nitrogen with protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). This modification disrupts the hydrogen bonding network responsible for the formation of secondary structures, thereby preventing aggregation.[5] These protecting groups are typically introduced as dipeptide building blocks to circumvent the difficult acylation of the sterically hindered secondary amine.[6] While both Hmb and Dmb significantly improve synthesis outcomes, pseudoproline incorporation has been reported to be superior in some cases due to slower and incomplete coupling of the amino acid immediately following the Hmb-protected residue.[7][8]
D-Amino Acid Insertion
The strategic incorporation of a D-amino acid into a growing L-peptide chain effectively disrupts the formation of regular secondary structures like β-sheets and α-helices. This disruption enhances the solubility and accessibility of the peptide chain for subsequent coupling and deprotection steps. The placement of the D-amino acid is critical to ensure it does not negatively impact the biological activity or desired conformation of the final peptide.[9]
Specialized Resins: The Power of PEG
The choice of solid support plays a crucial role in the successful synthesis of difficult sequences. Polyethylene glycol (PEG)-based resins, such as ChemMatrix®, have demonstrated superior performance compared to traditional polystyrene (PS) resins.[3] The PEG matrix provides a more polar environment that enhances the solvation of the growing peptide chain, minimizing interchain aggregation. Low-loaded PEG resins can further improve purity by reducing interactions between neighboring peptide chains.
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
The application of microwave energy has revolutionized SPPS by significantly accelerating both coupling and deprotection reactions.[10][11] For difficult sequences, microwave heating can help to overcome kinetic barriers and disrupt aggregates, leading to higher yields and purities in shorter synthesis times.[12][13] Optimized microwave protocols can also minimize common side reactions like racemization and aspartimide formation.[11]
Experimental Protocols
This section provides detailed methodologies for the implementation of the key alternative strategies discussed.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
This protocol outlines the general steps for performing MW-SPPS. Specific parameters such as power, temperature, and time should be optimized for each specific peptide and microwave synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide ProTide LL resin or other suitable resin
-
Coupling reagents: DIC (diisopropylcarbodiimide) and Oxyma Pure
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Irradiate with microwaves (e.g., up to 75°C for 3 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents) with DIC (5 equivalents) and Oxyma Pure (5 equivalents) in DMF. Add the activated amino acid solution to the resin. Irradiate with microwaves (e.g., up to 75°C for 5 minutes). Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Add the cleavage cocktail and stir for 2-3 hours at room temperature.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by RP-HPLC.[4]
Protocol 2: On-Resin N-Methylation of Peptides
This protocol describes a common method for on-resin N-methylation using the Fukuyama-Mitsunobu reaction.
Materials:
-
Peptide-resin with the N-terminal Fmoc group removed
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIEA) or Collidine
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Thiophenol
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvents: NMP, THF
Procedure:
-
Sulfonylation: Swell the peptide-resin in NMP. Add a solution of o-NBS-Cl (4 eq.) and collidine (5 eq.) in NMP. Shake for 1-2 hours. Wash with NMP and DCM.
-
Methylation (Mitsunobu reaction): Swell the sulfonated resin in THF. Add PPh3 (5 eq.) and methanol (20 eq.). Cool the mixture to 0°C. Add DEAD or DIAD (5 eq.) dropwise. Allow the reaction to proceed for 1-2 hours. Wash with THF and DCM.
-
Desulfonylation: Swell the resin in NMP. Add a solution of thiophenol (10 eq.) and DBU (5 eq.) in NMP. Shake for 30 minutes. Repeat this step once. Wash the resin with NMP and DCM.
-
Continue Synthesis: Proceed with the coupling of the next amino acid.
Protocol 3: Native Chemical Ligation (NCL) of Hydrophobic Peptides
NCL is a powerful technique for the synthesis of large peptides and proteins by ligating smaller, unprotected peptide fragments. This protocol is adapted for hydrophobic peptides.
Materials:
-
N-terminal Cysteine-containing peptide fragment
-
C-terminal thioester peptide fragment
-
Ligation buffer: 6 M Guanidine hydrochloride (GnHCl), 200 mM phosphate (B84403) buffer, pH 7.0-7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic co-solvent (optional for very hydrophobic peptides): e.g., isopropanol, acetonitrile
Procedure:
-
Peptide Fragment Synthesis: Synthesize the required peptide fragments using standard SPPS. The C-terminal fragment needs to be prepared as a thioester.
-
Dissolution of Peptides: Dissolve the N-terminal cysteine peptide and the C-terminal thioester peptide in the ligation buffer. For highly hydrophobic peptides, a minimal amount of organic co-solvent can be added to aid solubility.
-
Initiation of Ligation: Add the thiol catalyst and TCEP to the peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.[14]
Conclusion
The synthesis of difficult peptide sequences remains a significant challenge in peptide chemistry. While pseudoproline dipeptides are an effective tool, the expanded repertoire of alternatives provides researchers with a range of options to address specific synthetic hurdles. Backbone amide protection, D-amino acid insertion, the use of specialized PEG-based resins, and microwave-assisted synthesis all offer powerful means to disrupt aggregation and improve synthetic outcomes. For very long or particularly challenging sequences, a convergent approach using native chemical ligation may be the most viable strategy. The selection of the optimal method, or combination of methods, will depend on the specific sequence, the desired scale of synthesis, and available instrumentation. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and successfully navigate the synthesis of even the most challenging peptides.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
